molecular formula C5H8BrN3 B6221297 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine CAS No. 2763755-34-4

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

Cat. No.: B6221297
CAS No.: 2763755-34-4
M. Wt: 190
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C5H8BrN3 and its molecular weight is 190. The purity is usually 95.
BenchChem offers high-quality 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2763755-34-4

Molecular Formula

C5H8BrN3

Molecular Weight

190

Purity

95

Origin of Product

United States

Foundational & Exploratory

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine CAS 2763755-34-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine and its Analogs

A Note on the Subject Compound (CAS 2763755-34-4): Publicly available scientific literature and chemical databases contain limited specific information on 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine. Therefore, this guide will provide a comprehensive technical overview based on the well-documented chemistry of closely related pyrazole analogs. The principles, synthesis strategies, and potential applications discussed are inferred from these analogs and are intended to provide a strong foundational understanding for researchers.

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical reactivity and ability to participate in various biological interactions.[1] Functionalized pyrazoles, such as the subject compound and its analogs, are considered "privileged structures" as they are key components in numerous pharmaceuticals and agrochemicals.[2]

The introduction of a bromine atom and amine/methyl groups onto the pyrazole ring, as seen in 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine, significantly influences the molecule's electronic properties, reactivity, and potential as a synthetic building block.

Physicochemical Properties and Structural Analysis

While specific data for 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is scarce, we can infer its properties from the known data of similar compounds.

PropertyInferred/Analog DataSource
Molecular FormulaC5H9BrN4Inferred
Molecular Weight~192.05 g/mol Inferred
Physical StateLikely a solid at room temperature[3]
SolubilityExpected to have some solubility in organic solventsGeneral chemical principles
pKaThe amine group will have a basic pKaGeneral chemical principles

Structural Insights:

The structure of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine features several key functional groups that dictate its reactivity:

  • Pyrazole Ring: An electron-rich aromatic system.

  • Bromo Group (C3): An electron-withdrawing group that can also serve as a leaving group in cross-coupling reactions.

  • Amino Group (C5): A nucleophilic center and a site for further functionalization.

  • N-Methyl Groups: These groups can influence the molecule's solubility and steric profile.

Caption: Chemical structure of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine.

Synthesis Strategies for Functionalized Pyrazoles

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry. A common and versatile method involves the condensation of a hydrazine derivative with a β-ketonitrile.[4]

Plausible Synthetic Route:

A plausible synthesis for 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine would likely start with the synthesis of the core N,1-dimethyl-1H-pyrazol-5-amine, followed by a regioselective bromination.

Synthesis_Workflow reagent1 β-Ketonitrile Derivative intermediate N,1-dimethyl-1H-pyrazol-5-amine reagent1->intermediate Condensation reagent2 Methylhydrazine reagent2->intermediate product 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine intermediate->product Bromination brominating_agent Brominating Agent (e.g., NBS) brominating_agent->product

Caption: Plausible synthetic workflow for 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine.

Experimental Protocol: Bromination of a Pyrazole Derivative (Analogous Procedure)

This protocol is adapted from general procedures for the bromination of activated aromatic rings and should be optimized for the specific substrate.[2][5]

Objective: To synthesize a 3-bromo-pyrazole derivative via electrophilic bromination.

Materials:

  • N,1-dimethyl-1H-pyrazol-5-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve N,1-dimethyl-1H-pyrazol-5-amine in acetonitrile in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine.

Potential Applications and Research Directions

The structural motifs present in 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine suggest its utility as a versatile intermediate in several areas of research and development:

  • Medicinal Chemistry: Halogenated pyrazoles are precursors to a wide range of biologically active compounds, including kinase inhibitors, antagonists for G-protein coupled receptors, and anti-tubulin agents.[2] The bromo and amino functionalities provide orthogonal handles for diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and amide bond formation, respectively.

  • Agrochemicals: Many commercial pesticides and herbicides are based on a pyrazole scaffold.[2] The specific substitution pattern of the title compound could be explored for the development of new crop protection agents.

  • Materials Science: Pyrazole-containing molecules have been investigated for their applications in organic electronics and as ligands for metal complexes. The electronic properties of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine could be tuned through further chemical modification.

Safety and Handling

Hazard Identification: Based on safety data for analogous compounds, 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine should be handled with care. Similar brominated aromatic amines are often classified as:

  • Harmful if swallowed.[6][7]

  • Causing skin and serious eye irritation/damage.[6][7][8]

  • Potentially causing respiratory irritation.[7][8]

Handling Precautions:

  • Work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Avoid inhalation of dust and contact with skin and eyes.[9][10]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[11]

  • For long-term storage, an inert atmosphere at 2-8°C is recommended for similar compounds.[11][12]

Conclusion

References

  • PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1-methyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1h-pyrazol-5-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). N,1-dimethyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

Sources

The Aminopyrazole Engine: A Technical Guide to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrazole scaffold represents a "privileged structure" in modern kinase inhibitor discovery, serving as the core pharmacophore for over 15 FDA-approved therapeutics (e.g., Crizotinib, Ruxolitinib, Encorafenib). Its utility stems from its ability to faithfully mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1] However, the successful deployment of this scaffold requires navigating complex regioselective synthesis challenges and precise tautomeric control. This guide provides a rigorous technical framework for leveraging aminopyrazole building blocks, from synthetic regiocontrol to structure-activity relationship (SAR) optimization.

Structural Mechanistics: The Hinge Binding Architecture[1][2]

The primary value of the aminopyrazole moiety lies in its donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) hydrogen bonding capability. In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes.[1][2] This segment exposes backbone carbonyls and amides that act as hydrogen bond acceptors and donors.

The Binding Mode[1][2][3][4]
  • The Acceptor: The pyrazole endocyclic nitrogen (N2) accepts a hydrogen bond from the backbone amide of the hinge residue (often designated as GK+1 or GK+3 , relative to the Gatekeeper residue).

  • The Donor: The exocyclic amino group (–NH2) at the 3- or 5-position acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (often GK+1 ).

This bidentate interaction mimics the N1 and N6 interaction of the natural ligand, Adenine.

Visualization: The Hinge Interaction Map

The following diagram illustrates the canonical binding mode of a 3-aminopyrazole inhibitor within the kinase hinge region.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor Aminopyrazole Inhibitor GK Gatekeeper Residue GK1_CO GK+1 (Carbonyl Oxygen) Pyz_NH Exocyclic Amine (-NH2) GK1_CO->Pyz_NH H-Bond (Acceptor <- Donor) GK1_NH GK+1 (Amide Nitrogen) GK3_CO GK+3 (Carbonyl Oxygen) Pyz_N2 Pyrazole N2 (Endocyclic) Pyz_NH->Pyz_N2 Pyz_N2->GK1_NH H-Bond (Acceptor <- Donor) R_Group Tail Group (Solvent Front) Pyz_N2->R_Group

Figure 1: Canonical bidentate hydrogen bonding network between a 3-aminopyrazole inhibitor and the kinase hinge backbone.

Synthetic Architectures: Mastering Regioselectivity

The most significant bottleneck in aminopyrazole chemistry is regioselectivity . The condensation of monosubstituted hydrazines with


-ketonitriles (or 

-alkoxyacrylonitriles) theoretically yields two isomers: the 5-aminopyrazole and the 3-aminopyrazole .[3]
The Regioselectivity Problem

When using a substituted hydrazine (


), the two nitrogen atoms have different nucleophilicities.[3]
  • 3-Aminopyrazole Formation: Requires the terminal (

    
    ) nitrogen of the hydrazine to attack the nitrile carbon (or the electrophilic carbon adjacent to the nitrile).
    
  • 5-Aminopyrazole Formation: Requires the internal (

    
    ) nitrogen to attack the electrophilic center.
    
The Solution: Condition-Controlled Divergence

Recent methodologies allow for "regiodivergent" synthesis by altering the reaction medium (Acid vs. Base).

ConditionMechanism DriverMajor ProductSelectivity Ratio
Basic (NaOEt/EtOH) Thermodynamic control; Terminal N attacks

-carbon
3-Aminopyrazole ~85:15 to >95:5
Acidic (AcOH/Toluene) Kinetic/Steric control; Protonation of nitrile5-Aminopyrazole ~90:10
Microwave Accelerates rate; does not alter regiochemistryMaintains Condition BiasN/A
Visualization: Regiodivergent Workflow

SynthesisWorkflow Start Reactants: Substituted Hydrazine + Beta-Alkoxyacrylonitrile Condition Reaction Conditions? Start->Condition Path_Base Basic Conditions (NaOEt, EtOH, Reflux) Condition->Path_Base Thermodynamic Path_Acid Acidic Conditions (AcOH, Toluene, Microwave) Condition->Path_Acid Kinetic Inter_A Attack by Terminal N (Less Steric Hindrance) Path_Base->Inter_A Inter_B Attack by Internal N Path_Acid->Inter_B Prod_3 3-Aminopyrazole (Major) Inter_A->Prod_3 Prod_5 5-Aminopyrazole (Major) Inter_B->Prod_5

Figure 2: Decision tree for the regiodivergent synthesis of aminopyrazole isomers.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3-Aminopyrazoles

Note: This protocol favors the 3-amino isomer via basic condensation.

Materials:

  • Aryl hydrazine hydrochloride (1.0 eq)

  • 3-ethoxyacrylonitrile (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)

  • Anhydrous Ethanol (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the aryl hydrazine hydrochloride in anhydrous ethanol.

  • Deprotonation: Add Sodium Ethoxide slowly at room temperature. Stir for 15 minutes to generate the free hydrazine base.

  • Addition: Add 3-ethoxyacrylonitrile dropwise.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by LC-MS for the disappearance of the hydrazine.
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[3]

  • Purification: Resuspend residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[4]
  • Isolation: Purify via flash column chromatography (Hexane:EtOAc gradient). The 3-amino isomer typically elutes later than the 5-amino isomer due to higher polarity.

  • Validation: Confirm regiochemistry via NOESY NMR. The 3-amino isomer will show a correlation between the N-aryl protons and the pyrazole C-5 proton; the 5-amino isomer will not (due to the intervening amino group).

Protocol B: ADP-Glo Kinase Assay (Inhibitor Screening)

Note: A self-validating bioluminescent assay to quantify kinase inhibition.

Materials:

  • Recombinant Kinase (e.g., JAK2, ALK)

  • Substrate (Peptide/Protein)

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • 384-well white solid-bottom plates

Methodology:

  • Compound Prep: Serial dilute aminopyrazole compounds in DMSO (100% DMSO). Transfer 50 nL to the assay plate.

  • Enzyme Reaction: Add 2.5

    
    L of Kinase/Substrate buffer mix. Incubate for 10 min at RT to allow inhibitor binding (Time-dependent inhibition check).
    
  • Initiation: Add 2.5

    
    L of ATP (at 
    
    
    
    concentration). Incubate for 60 minutes at RT.
  • Depletion: Add 5

    
    L of ADP-Glo™ Reagent. Incubate for 40 minutes. (This stops the kinase reaction and depletes remaining ATP).
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent. Incubate for 30 minutes. (Converts ADP to ATP, then to Luciferase signal).
    
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a 4-parameter logistic model to determine

    
    .
    

Medicinal Chemistry & SAR Optimization

When optimizing aminopyrazoles, three zones of the scaffold must be tuned:

The Hinge Binder (Core)
  • Modification: Substitution at C-4.

  • Effect: Small halogens (F, Cl) at C-4 can fill the hydrophobic pocket behind the ATP binding site, improving potency. However, bulky groups here often clash with the "Gatekeeper" residue.

The Solvent Front (Tail)
  • Modification: N-substitution (N1).

  • Effect: This group points towards the solvent. It is the ideal position to attach solubilizing groups (morpholine, piperazine) to improve ADME properties without disrupting binding.

The Selectivity Filter
  • Modification: C-3 vs C-5 Amino positioning.

  • Insight: Type I inhibitors (ATP competitive) often utilize the 3-aminopyrazole. Type II inhibitors (binding DFG-out conformation) may require extended linkers attached to the amine to reach the allosteric pocket.

Data: Physicochemical Profile of Common Fragments

FragmentLogPtPSA (

)
H-Bond DonorsH-Bond AcceptorsNotes
3-Aminopyrazole -0.1651.822Ideal polarity for CNS penetration
1-Phenyl-3-aminopyrazole 1.8548.012Standard scaffold; lipophilic
Pyrazolo[1,5-a]pyrimidine 0.5538.003Fused system; rigidified

References

  • Bagley, M. C., et al. (2006). Regioselective synthesis of 5-amino- and 3-aminopyrazoles.[5] Journal of Organic Chemistry. Link

  • Fabbro, D., et al. (2012). Ten years of protein kinase inhibitors: PKA and the analogs. Methods in Molecular Biology. Link

  • Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research.[2][6][7] Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[8][2] Nature Reviews Cancer. Link

  • BenchChem Technical Series. (2025). Regioselective Synthesis of Substituted Aminopyrazoles.[3][9]Link

Sources

Navigating the Landscape of Brominated Methylaminopyrazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Key Isomers and Their Significance in Drug Discovery

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] This technical guide addresses the chemical identity and properties of brominated methylaminopyrazole derivatives, a class of compounds with significant potential in drug discovery. While the specific isomer "5-(methylamino)-1-methyl-3-bromopyrazole" is not documented in readily available scientific literature, this guide provides a comprehensive analysis of its closely related and commercially available structural isomers: 3-bromo-1-methyl-1H-pyrazol-5-amine and 5-bromo-1-methyl-1H-pyrazol-3-amine . Understanding the distinct characteristics of these isomers is paramount for researchers engaged in the synthesis and application of pyrazole-based compounds. This document offers a detailed examination of their chemical properties, synthetic routes, and potential applications, thereby serving as a critical resource for scientists in the field of drug development.

Introduction: The Prominence of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the design of therapeutic agents.[2] Its structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[3] The introduction of a bromine atom and a methylamino group to the 1-methylpyrazole core creates a set of isomers with distinct physicochemical properties and potential biological targets. This guide will focus on the two most relevant and well-documented isomers, providing clarity on their individual characteristics.

Isomer Deep Dive: Structure and Properties

A critical aspect of utilizing brominated methylaminopyrazoles is the precise understanding of the isomeric substitution patterns, as this dictates the molecule's three-dimensional shape, reactivity, and interaction with biological targets.

Isomer A: 3-bromo-1-methyl-1H-pyrazol-5-amine

This isomer, identified by the CAS number 1357471-14-7 , is characterized by the bromine atom at the 3-position and the amino group at the 5-position of the 1-methylpyrazole ring.[4]

Table 1: Physicochemical Properties of 3-bromo-1-methyl-1H-pyrazol-5-amine

PropertyValueSource
CAS Number 1357471-14-7[4]
Molecular Formula C₄H₆BrN₃[4]
Molecular Weight 176.02 g/mol [4]
IUPAC Name 3-bromo-1-methyl-1H-pyrazol-5-amine[4]
SMILES CN1N=C(Br)C=C1N[4]
InChI Key VQKWFRBFTUZSDB-UHFFFAOYSA-N[4]
Physical State Solid[4]
Purity (Typical) 97%[4]
Isomer B: 5-bromo-1-methyl-1H-pyrazol-3-amine

With the CAS number 89088-55-1 , this isomer features the bromine atom at the 5-position and the amino group at the 3-position.[5]

Table 2: Physicochemical Properties of 5-bromo-1-methyl-1H-pyrazol-3-amine

PropertyValueSource
CAS Number 89088-55-1[5]
Molecular Formula C₄H₆BrN₃
Molecular Weight 175.99 g/mol [5]
IUPAC Name 5-bromo-1-methyl-1H-pyrazol-3-amine[5]
SMILES CN1N=CC(N)=C1Br
Physical State White Solid[5]

Synthetic Strategies: Accessing the Core Scaffolds

The synthesis of these brominated aminopyrazoles is a key consideration for their application in research and development. Various synthetic routes have been reported, often involving multi-step sequences.

Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine

A patented method outlines a synthetic pathway starting from diethyl butynedioate. This process avoids the use of highly toxic or hazardous reagents, making it a more scalable and environmentally friendly approach.[6]

Experimental Protocol: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine (Exemplary) [6]

  • Condensation: Diethyl butynedioate is condensed with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

  • Bromination: The resulting ester is reacted with tribromooxyphosphorus to afford 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

  • Hydrolysis: The ester is then hydrolyzed in a sodium hydroxide alcoholic solution to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid undergoes a reaction with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.

  • Deprotection: Finally, the carbamate is hydrolyzed in trifluoroacetic acid to yield the target compound, 5-bromo-1-methyl-1H-pyrazol-3-amine.

Synthesis_5_bromo_1_methyl_1H_pyrazol_3_amine A Diethyl Butynedioate B 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester A->B Methylhydrazine C 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester B->C POBr₃ D 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid C->D NaOH/EtOH E tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate D->E DPPA, t-BuOH F 5-bromo-1-methyl-1H-pyrazol-3-amine E->F TFA

Caption: Synthetic pathway to 5-bromo-1-methyl-1H-pyrazol-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo and amino/methylamino functionalities on the pyrazole ring provides valuable handles for further chemical modifications, making these compounds versatile building blocks in drug discovery.

Role as Key Intermediates

Brominated pyrazoles serve as crucial intermediates in the synthesis of more complex molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide range of substituents. The amino group, in turn, can be acylated, alkylated, or used as a key hydrogen bond donor for target engagement.

Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The specific substitution pattern of the brominated methylaminopyrazoles can be tailored to achieve selectivity for different kinase targets, which are often implicated in cancer and inflammatory diseases.

Kinase_Inhibition_Workflow cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization A Brominated Methylaminopyrazole Isomer C Parallel Synthesis A->C B Diverse Building Blocks B->C D High-Throughput Kinase Assay C->D E Hit Identification D->E F Dose-Response & IC₅₀ Determination E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro ADME Profiling G->H I In Vivo Efficacy Studies H->I

Caption: Drug discovery workflow utilizing brominated pyrazoles.

Conclusion

While the initially specified "5-(methylamino)-1-methyl-3-bromopyrazole" remains elusive in the current chemical literature, this guide provides a thorough and practical overview of its key, well-documented structural isomers. A precise understanding of the isomeric forms, namely 3-bromo-1-methyl-1H-pyrazol-5-amine and 5-bromo-1-methyl-1H-pyrazol-3-amine , is fundamental for any research endeavor in this chemical space. By detailing their chemical properties, synthetic accessibility, and potential applications, this document equips researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these versatile building blocks in the pursuit of novel therapeutics.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Pharmaffiliates. 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide. [Link]

  • EPA CompTox Chemicals Dashboard. 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Properties. [Link]

  • PubChem. 3-Bromo-1-methyl-1H-pyrazole. [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Link]

  • PubChemLite. 3-bromo-1-methyl-1h-pyrazol-5-amine. [Link]

  • PubChem. 5-bromo-N-methyl-1-pyridin-3-ylpyrazol-4-amine. [Link]

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

  • ResearchGate. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

Sources

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-N,1-dimethyl-1H-pyrazol-5-amine Safety Data Sheet (SDS) & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Handling, Safety, and Synthetic Utility in Medicinal Chemistry[1]

Executive Summary

3-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (CAS: 2763755-34-4) is a specialized heterocyclic building block utilized primarily in the synthesis of fused ring systems, such as pyrazolo[1,5-a]pyrimidines, which are critical scaffolds in kinase inhibitor development (e.g., Aurora kinase, PLK1).[1][2][3][4] Unlike its primary amine analog, the N-methylated 5-position provides a unique nucleophilic profile that alters its reactivity in Buchwald-Hartwig cross-couplings and cyclocondensation reactions.[1]

This guide synthesizes safety protocols with application science, moving beyond standard compliance to ensure experimental success and personnel safety.

Chemical Identity & Physicochemical Properties[1][5][6][7][8]

PropertyData
Chemical Name 3-Bromo-N,1-dimethyl-1H-pyrazol-5-amine
CAS Number 2763755-34-4
Synonyms 3-Bromo-1-methyl-5-(methylamino)pyrazole; N,1-Dimethyl-3-bromopyrazol-5-amine
Molecular Formula C₅H₈BrN₃
Molecular Weight 190.04 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]
Storage Conditions 2–8°C , Inert Atmosphere (Argon/Nitrogen), Protect from Light.[5]

Scientist’s Note: The N-methyl group at position 5 significantly increases lipophilicity compared to the primary amine (CAS 1357471-14-7).[1] Expect faster elution times in reverse-phase chromatography and higher skin permeation rates.[1]

Hazard Identification & Risk Assessment (GHS Classification)

While specific toxicological data for this exact analog is limited due to its novelty, its structural class (halogenated aminopyrazoles) dictates the following precautionary profile.

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements
CodeHazard StatementMechanistic Context
H302 Harmful if swallowed.[1][6]Pyrazoles can interfere with metabolic enzymes; moderate oral toxicity is typical for this scaffold.[1]
H315 Causes skin irritation.[1]Basic amine functionality reacts with skin lipids/proteins.[1]
H319 Causes serious eye irritation.[1]High pKa of the amine nitrogen leads to mucosal irritation upon contact.[1]
H335 May cause respiratory irritation.[1]Fine dusts from the solid form are potent upper respiratory tract irritants.[1]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][5]

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE must be driven by the compound's physical state (fine powder) and chemical properties (halogenated amine).

  • Respiratory: Use an N95 (US) or P2 (EU) particulate respirator when weighing solids outside a fume hood. For solution-phase handling involving heating, use a half-mask with Type ABEK filters to capture amine vapors.[1]

  • Hand Protection:

    • Standard: Nitrile rubber (0.11 mm) is sufficient for incidental splash contact.

    • High Risk:[1] For prolonged handling or dissolution in penetrating solvents (e.g., DMSO, DMF), use double-gloving or thicker Nitrile (0.4 mm) to prevent permeation of the dissolved amine.

  • Eye Protection: Chemical safety goggles are mandatory.[1] Face shields are recommended during scale-up reactions (>5g) where exothermic runaways could cause splashing.[1]

Stability & Storage Protocol

This compound is light-sensitive and potentially hygroscopic .[1]

  • Oxidation Risk: The secondary amine is susceptible to slow oxidation to the imine or N-oxide if left in air.[1] Store under Argon.[1]

  • Dehalogenation: Prolonged exposure to UV light can lead to partial debromination, generating HBr and degrading purity. Amber vials are non-negotiable.

Emergency Response Protocols

ScenarioImmediate ActionScientific Rationale
Eye Contact Flush with water for 15 minutes , lifting eyelids.[1]Amines cause rapid corneal clouding; immediate dilution is critical to prevent permanent damage.[1]
Skin Contact Wash with soap and water; do not use ethanol.[1]Ethanol increases skin permeability, potentially driving the brominated compound into the bloodstream.
Inhalation Move to fresh air; monitor for delayed pulmonary edema.Halogenated amines can cause delayed respiratory distress; observation is key.[1]
Spill (Solid) Wet sweep or vacuum with HEPA filter.Dry sweeping generates dust aerosols (H335 hazard).

Application Science: Synthesis & Utility

Role in Drug Discovery

3-Bromo-N,1-dimethyl-1H-pyrazol-5-amine is a versatile "linchpin" scaffold.[1] The 3-bromo position allows for Suzuki-Miyaura coupling to introduce aryl groups, while the 5-amino group is a nucleophile for cyclization reactions.[1]

Synthetic Workflow: Pyrazolo[1,5-a]pyrimidine Construction

The following diagram illustrates the standard workflow for utilizing this compound to generate kinase inhibitor libraries.

SynthesisWorkflow cluster_safety Safety Checkpoint Start 3-Bromo-N,1-dimethyl- 1H-pyrazol-5-amine (CAS: 2763755-34-4) Step1 Reaction A: Cyclocondensation (with 1,3-dielectrophiles) Start->Step1 + 1,3-Diketones (Ref. 1) Inter1 Intermediate: Pyrazolo[1,5-a]pyrimidine Scaffold Step1->Inter1 Ring Fusion Check1 Check: HBr Evolution Ventilation Required Step1->Check1 Step2 Reaction B: Suzuki-Miyaura Coupling (Pd-Catalyzed, Ar-B(OH)2) Inter1->Step2 C-3 Functionalization Final Target: Kinase Inhibitor (Functionalized Core) Step2->Final Yields 60-90%

Figure 1: Synthetic workflow transforming the precursor into bioactive scaffolds. Note the critical safety checkpoint during cyclocondensation where acid gases may evolve.

Experimental Considerations
  • Regioselectivity: The N-methyl group at position 1 directs electrophilic attack and prevents tautomerization issues common in N-unsubstituted pyrazoles.[1]

  • Coupling Partners: When performing Suzuki couplings at the C-3 position, use mild bases (e.g., K₃PO₄) rather than strong alkoxides to prevent deprotonation/side-reactions at the secondary amine if it is not yet protected or cyclized.[1]

References

  • BLD Pharm. (2025). Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrazol-5-amine (Analogous Structure). Retrieved from

  • Bide Pharm. (2025). Product Entry: 3-Bromo-N,1-dimethyl-1H-pyrazol-5-amine (CAS 2763755-34-4).[1][3] Retrieved from

  • MDPI. (2025). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules. Retrieved from

  • PubChem. (2025). Compound Summary: 3-bromo-1-methyl-1h-pyrazol-5-amine.[1][5] Retrieved from

Sources

A Comparative Analysis of 3-bromo-1-methyl-1H-pyrazol-5-amine and its N,1-dimethyl Analog: Structure, Reactivity, and Medicinal Chemistry Implications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Subtle modifications to this core can lead to significant changes in physicochemical properties, reactivity, and ultimately, pharmacological profiles. This guide provides a detailed comparative analysis of two closely related pyrazole derivatives: 3-bromo-1-methyl-1H-pyrazol-5-amine, a primary amine, and its secondary amine counterpart, N,1-dimethyl-3-bromo-1H-pyrazol-5-amine. We will explore the fundamental differences in their structure, physicochemical characteristics, and chemical reactivity. Furthermore, we will delve into the profound implications these differences have in the context of drug design and development, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and structural versatility make them ideal building blocks in drug discovery.[3][4] Molecules incorporating the pyrazole ring system exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant properties.[1][2][5]

The functionalization of the pyrazole core is a key strategy for modulating a compound's interaction with biological targets. The two molecules at the center of this guide represent a common and critical design choice in analog synthesis: the modification of an exocyclic amine.

  • 3-bromo-1-methyl-1H-pyrazol-5-amine (Parent Compound): A primary amine with two reactive protons on the exocyclic nitrogen.

  • N,1-dimethyl-3-bromo-1H-pyrazol-5-amine (N,1-dimethyl Analog): A secondary amine, where one of the primary amine's hydrogens is replaced by a methyl group.

This seemingly minor structural change—the addition of a single methyl group—initiates a cascade of effects that alter the molecule's behavior from the quantum level to its macroscopic interactions in a biological system. This guide will dissect these differences to provide a clear framework for informed decision-making in chemical synthesis and drug development programs.

Figure 1: Chemical structures of the primary amine (left) and its N,1-dimethyl analog (right).

Structural and Physicochemical Property Comparison

The addition of a methyl group to the exocyclic amine introduces significant, predictable changes to the molecule's fundamental properties. These alterations are rooted in the electronic and steric influence of the new alkyl group.

Electronic Effects and Basicity

The most immediate electronic consequence of N-methylation is an increase in basicity. Alkyl groups, such as methyl, are electron-donating through an inductive effect. This effect pushes electron density onto the nitrogen atom, increasing the availability of its lone pair to accept a proton. Consequently, secondary amines are generally more basic than primary amines.[6][7]

  • Primary Amine (-NH₂): The lone pair's availability is baseline.

  • Secondary Amine (-NHCH₃): The electron-donating methyl group enhances the electron density on the nitrogen, making the lone pair more available and the amine more basic.

This difference in basicity is critical, as it influences the ionization state of the molecule at physiological pH (pKa), which in turn affects solubility, membrane transport, and target binding. Aromatic amines are noted to be substantially less basic than alkylamines because the nitrogen's lone-pair electrons are delocalized into the aromatic system.[8]

Steric Hindrance and Hydrogen Bonding

The methyl group introduces steric bulk around the nitrogen atom. While this effect is modest, it can influence the accessibility of the nitrogen's lone pair to electrophiles or its ability to fit into constrained binding pockets.

A more profound difference lies in hydrogen bonding capability.[9][10]

  • Primary Amine (-NH₂): Possesses two N-H bonds, allowing it to act as a hydrogen bond donor at two positions. It can also act as a hydrogen bond acceptor via the nitrogen's lone pair.[6]

  • Secondary Amine (-NHCH₃): Has only one N-H bond, limiting its hydrogen bond donor capacity to a single position. It remains a hydrogen bond acceptor.

This distinction is paramount for receptor-ligand interactions, where hydrogen bonds are crucial for affinity and specificity. The reduction in hydrogen bond donor capacity in the N,1-dimethyl analog can dramatically alter its binding mode. Furthermore, the ability of primary amines to form more extensive hydrogen-bonding networks results in higher boiling points compared to their secondary amine isomers.[10]

Comparative Data Summary

The following table summarizes the key physicochemical differences, based on established chemical principles and predictive models.

Property3-bromo-1-methyl-1H-pyrazol-5-amineN,1-dimethyl-3-bromo-1H-pyrazol-5-amineCausality of Difference
Molecular Formula C₄H₆BrN₃[11]C₅H₈BrN₃Addition of a -CH₂- group.
Molecular Weight 176.02 g/mol [12]190.05 g/mol Addition of a methyl group.
Amine Class Primary[8]Secondary[8]One vs. two alkyl substituents on the exocyclic nitrogen.
Basicity (pKa of conj. acid) LowerHigherInductive electron-donating effect of the N-methyl group increases electron density on the nitrogen.[7]
H-Bond Donors 21The primary amine has two N-H bonds; the secondary amine has one.[6]
Boiling Point HigherLowerPrimary amines form more extensive intermolecular hydrogen bonds, requiring more energy to vaporize.[9][10]
Lipophilicity (Predicted XlogP) ~0.9[11]~1.2 (Estimated)The additional nonpolar methyl group increases lipophilicity.
Expected IR N-H Stretch (cm⁻¹) Two bands (~3300-3500)One band (~3300-3500)Symmetric and asymmetric stretches for -NH₂ vs. a single stretch for >N-H.
Expected ¹H NMR -NH₂ peak (broad singlet)-NH peak (broad), -N-CH₃ peak (singlet or doublet)Presence of distinct N-H and N-CH₃ protons.

Comparative Reactivity and Synthetic Considerations

The differing number of reactive N-H protons on the exocyclic amine dictates the synthetic utility of each compound as a building block.

Reactivity Profile

The primary amine of 3-bromo-1-methyl-1H-pyrazol-5-amine is a versatile nucleophile capable of undergoing a wide range of reactions, including:

  • Acylation/Sulfonylation: Reacts readily with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

  • Condensation Reactions: Can act as a binucleophile, reacting with 1,3-dielectrophiles (like β-ketones) to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[13]

  • Paal-Knorr Synthesis: Can react with 1,4-dicarbonyl compounds to form N-substituted pyrroles.[14]

The secondary amine of the N,1-dimethyl analog is also nucleophilic but its reactivity is more constrained:

  • Acylation/Sulfonylation: Reacts to form the corresponding N-substituted amides and sulfonamides.

  • Limited Condensation: With only one N-H proton, it cannot typically be used to form fused ring systems in the same manner as the primary amine.

G cluster_reactions Potential Reactions A Primary Amine (3-bromo-1-methyl-1H-pyrazol-5-amine) Acyl Acylation / Sulfonylation A->Acyl Fuse Fused Ring Synthesis (e.g., Pyrazolo[1,5-a]pyrimidines) A->Fuse PK Paal-Knorr Pyrrole Synthesis A->PK B Secondary Amine (N,1-dimethyl analog) B->Acyl Forms N,N-disubstituted product G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination A β-ketonitrile (e.g., 3-oxobutanenitrile) C 3-methyl-1H-pyrazol-5-amine A->C B Methylhydrazine B->C E 3-bromo-1-methyl-1H-pyrazol-5-amine (Final Product) C->E D N-Bromosuccinimide (NBS) D->E

Figure 3: General synthetic workflow for the primary amine parent compound.

Step-by-Step Methodology:

  • Pyrazole Ring Formation:

    • To a solution of 3-oxobutanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Causality: The hydrazine acts as a dinucleophile, first condensing with the ketone and then cyclizing via attack on the nitrile to form the stable aminopyrazole ring. [15] * Upon completion, cool the mixture and concentrate under reduced pressure. The crude 3-methyl-1H-pyrazol-5-amine can be purified by recrystallization or column chromatography.

  • Regioselective Bromination:

    • Dissolve the 3-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for 2-4 hours.

    • Causality: The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution. The C4 position is typically the most reactive site for electrophilic attack in such systems. [16] * Quench the reaction with aqueous sodium thiosulfate solution, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, 3-bromo-1-methyl-1H-pyrazol-5-amine, by silica gel chromatography.

This transformation is efficiently achieved via reductive amination, which offers high selectivity for the secondary amine and avoids the common problem of over-alkylation seen with alkyl halides.

Step-by-Step Methodology:

  • Imine Formation and Reduction:

    • Dissolve 3-bromo-1-methyl-1H-pyrazol-5-amine (1.0 eq) in methanol.

    • Add aqueous formaldehyde (37% solution, 1.2 eq).

    • Stir the mixture at room temperature for 1 hour to form the intermediate imine/hemiaminal.

    • Causality: The primary amine nucleophilically attacks the carbonyl carbon of formaldehyde, followed by dehydration to form a transient imine.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Causality: The hydride from NaBH₄ reduces the imine C=N double bond to a C-N single bond, yielding the desired secondary amine. This method is highly selective and minimizes the formation of the tertiary amine.

    • After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours.

    • Quench the reaction carefully with water, then concentrate the mixture to remove methanol.

    • Extract the aqueous residue with dichloromethane, dry the combined organic layers, and concentrate. Purify by silica gel chromatography to yield N,1-dimethyl-3-bromo-1H-pyrazol-5-amine.

Implications in Drug Discovery and Development

The choice between the primary amine and its N,1-dimethyl analog is a pivotal decision in a lead optimization campaign, with far-reaching consequences for both the pharmacokinetic (ADME) and pharmacodynamic (PD) properties of a drug candidate.

  • Target Binding and Potency (PD): As discussed, the hydrogen bonding capacity is fundamentally altered. If the two H-bond donors of the primary amine are essential for anchoring the molecule in the target's binding site, methylation to the secondary amine will likely lead to a significant loss of potency. Conversely, if the binding pocket has a hydrophobic region near the amine, the addition of the N-methyl group could create favorable van der Waals interactions, potentially increasing potency. The steric bulk of the methyl group could also be used to avoid undesirable interactions or to orient the molecule differently.

  • Metabolism and Pharmacokinetics (ADME):

    • Metabolic Stability: Primary amines can be susceptible to metabolism by enzymes like monoamine oxidases (MAOs). Converting to a secondary amine can block this metabolic pathway, increasing the compound's half-life.

    • Permeability and Efflux: Increasing lipophilicity by adding a methyl group often improves passive diffusion across cell membranes (e.g., gut wall, blood-brain barrier). However, it can also increase the risk of the compound becoming a substrate for efflux transporters like P-glycoprotein (P-gp), which can reduce bioavailability or CNS penetration.

    • Solubility: The conversion from a primary to a secondary amine slightly reduces the ability to form hydrogen bonds with water, which can decrease aqueous solubility. This is a critical trade-off against the potential gain in permeability.

Conclusion

The distinction between 3-bromo-1-methyl-1H-pyrazol-5-amine and its N,1-dimethyl analog extends far beyond a simple mass difference of 14 daltons. This single methylation event fundamentally reshapes the molecule's electronic profile, steric properties, and hydrogen bonding potential.

For the medicinal chemist and drug developer, these changes provide a powerful toolkit for fine-tuning molecular properties. The primary amine offers greater synthetic flexibility for building larger, more complex structures and provides two hydrogen bond donors for target interaction. The secondary amine, in contrast, offers increased basicity and lipophilicity, potentially enhancing metabolic stability and membrane permeability, while presenting a different profile for target engagement with its single hydrogen bond donor. Understanding the causality behind these differences is essential for the rational design of next-generation therapeutics based on the privileged pyrazole scaffold.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Synthesis of polysubstituted pyrazoles and their biological applications. Taylor & Francis Online. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • ChemInform Abstract: Synthesis and Reactions of N-Substituted Pyrazolo-3-sulfolenes. Wiley Online Library. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciedu Press. [Link]

  • 3-Bromo-1-methyl-1H-pyrazole. PubChem. [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. [Link]

  • SYNTHESIS AND REACTIONS OF N-SUBSTITUTED PYRAZOLO-3- SULFOLENES. HETEROCYCLES. [Link]

  • Properties of amines. Lumen Learning. [Link]

  • 3-bromo-1-methyl-1h-pyrazol-5-amine. PubChemLite. [Link]

  • CHAPTER 8: AMINES Fundamentals of Organic Chemistry. King Saud University. [Link]

  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

  • (3-bromo-1-methyl-1h-pyrazol-5-yl)methanamine. PubChemLite. [Link]

  • 3-bromo-1h-pyrazol-5-amine. PubChemLite. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Basic Properties of Amines. Chemistry LibreTexts. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Chemical Properties of Amines. CK-12 Foundation. [Link]

  • 3-bromo-1-methyl-5-phenyl-1H-pyrazole. MilliporeSigma. [Link]

  • Amines: Naming and Physical Properties. Al-Mustansiriyah University. [Link]

  • N,1-dimethyl-1h-pyrazol-5-amine. PubChemLite. [Link]

  • 4-bromo-1,3-dimethyl-1h-pyrazol-5-amine. PubChemLite. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

Methodological & Application

The Versatile Scaffold: Harnessing 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of therapeutics across a wide range of diseases, including cancer, inflammation, and infectious agents.[2][3][4][5] This guide focuses on a particularly valuable, yet underexplored, building block: 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine . The strategic placement of a bromine atom and an amino group on the dimethylated pyrazole core offers medicinal chemists a versatile platform for generating diverse molecular libraries with high potential for biological activity.

The bromine atom at the 3-position serves as a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) by appending a wide array of aryl, heteroaryl, and alkyl groups.[6][7] Concurrently, the 5-amino group provides a nucleophilic site for further derivatization, enabling the modulation of physicochemical properties such as solubility and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4]

This document provides a comprehensive overview of the synthetic utility of the 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine scaffold. It details robust protocols for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provides insights into the characterization of the resulting compounds. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage this promising scaffold in their quest for novel therapeutics.

Key Applications in Drug Design

The derivatization of the 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine scaffold through established cross-coupling methodologies opens avenues to a vast chemical space. The ability to introduce diverse substituents at the 3-position is particularly crucial for targeting a variety of biological macromolecules.

Synthesis of Kinase Inhibitors

A significant application lies in the synthesis of kinase inhibitors. The pyrazole core is a well-established scaffold for ATP-competitive inhibitors, where specific aryl and heteroaryl moieties introduced at the 3-position can form crucial interactions within the ATP-binding pocket of kinases.[8] For instance, the addition of a substituted phenyl or pyridinyl group can lead to compounds that target key kinases in cancer signaling pathways, such as p38 MAP kinase.[8]

Development of Anti-inflammatory and Analgesic Agents

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[2][3][5] By tuning the substituents on the pyrazole ring, it is possible to develop selective inhibitors of enzymes like cyclooxygenases (COX) or other mediators of inflammation. The derivatization of the 3-position can influence the potency and selectivity of these compounds.

Antimicrobial and Antiviral Drug Discovery

The pyrazole scaffold has also been explored for the development of antimicrobial and antiviral agents.[2][9] The introduction of specific functional groups can lead to compounds with activity against various pathogens. The ability to generate a library of derivatives from the 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine scaffold allows for high-throughput screening to identify novel antimicrobial or antiviral leads.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of the 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine scaffold. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine with an aryl- or heteroarylboronic acid. This reaction is fundamental for introducing diverse aromatic systems at the 3-position.[1][10]

Materials:

  • 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/H₂O, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-N,1-dimethyl-1H-pyrazol-5-amine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a C-N bond, providing access to 3-amino-N,1-dimethyl-1H-pyrazol-5-amine derivatives.[1][11] This is particularly useful for introducing substituted anilines or other amines to modulate the compound's properties.

Materials:

  • 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

  • Amine (e.g., aniline, alkylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.01-0.10 equiv.) in the solvent.

  • Add the base (1.5-2.5 equiv.), 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine (1.0 equiv.), and the amine (1.1-1.5 equiv.).[1]

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired 3-(substituted amino)-N,1-dimethyl-1H-pyrazol-5-amine derivative.

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

This protocol provides a general method for the Sonogashira coupling of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine with a terminal alkyne, introducing a carbon-carbon triple bond.[1]

Materials:

  • 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction flask, add 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.[1]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired 3-alkynyl-N,1-dimethyl-1H-pyrazol-5-amine.

Characterization of Derivatives

The synthesized pyrazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[9][12][13] The chemical shifts and coupling constants of the pyrazole ring protons and carbons, as well as those of the newly introduced substituents, provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the target compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.[9]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, which is invaluable for understanding SAR and for structure-based drug design.[8]

Data Presentation: Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine scaffold allows for the exploration of SAR. The following table provides a hypothetical example of how SAR data for a series of pyrazole-based kinase inhibitors could be presented.

Compound IDR Group at 3-positionKinase IC₅₀ (nM)
1 Phenyl500
2 4-Fluorophenyl250
3 4-Methoxyphenyl400
4 Pyridin-4-yl100
5 Thiophen-2-yl350

This type of data helps in identifying key structural features required for potent biological activity and guides further optimization of lead compounds.

Visualizations

Experimental Workflow

G start 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst, Ligand, Base) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira prod_suzuki 3-Aryl/Heteroaryl Derivative suzuki->prod_suzuki prod_buchwald 3-Amino Derivative buchwald->prod_buchwald prod_sonogashira 3-Alkynyl Derivative sonogashira->prod_sonogashira analysis Purification & Characterization (Chromatography, NMR, MS) prod_suzuki->analysis prod_buchwald->analysis prod_sonogashira->analysis bioassay Biological Assays (e.g., Kinase Inhibition) analysis->bioassay

Caption: Derivatization workflow for the 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine scaffold.

Hypothetical Kinase Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical pyrazole-based MEK inhibitor.

Conclusion

The 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine scaffold represents a highly valuable and versatile starting point for the synthesis of novel, biologically active molecules. Its amenability to a range of robust and well-established cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold, ultimately contributing to the discovery and development of the next generation of therapeutics.

References

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. 2024. Available from: [Link]

  • Semantic Scholar. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Available from: [Link]

  • Taylor & Francis Online. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. 2023. Available from: [Link]

  • PubMed. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. 2012. Available from: [Link]

  • PubMed. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. 2010. Available from: [Link]

  • PubMed. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. 2007. Available from: [Link]

  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. 2024. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. 2023. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. 2020. Available from: [Link]

  • ResearchGate. Structure–activity relationship of the new pyrazole derivatives. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. 2022. Available from: [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]

Sources

Application Note: Mastering Nucleophilic Substitution on 3-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the reaction conditions for nucleophilic substitution on 3-bromopyrazoles, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Substituted Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and various kinase inhibitors in oncology. The ability to precisely functionalize the pyrazole ring is therefore of paramount importance in drug discovery. 3-Bromopyrazole serves as a versatile and critical building block, a linchpin that allows for the introduction of diverse functionalities at a key vector of the heterocycle. However, the inherent electronic properties of the pyrazole ring present unique challenges to classical nucleophilic substitution, necessitating a sophisticated, catalyst-driven approach.

This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on 3-bromopyrazoles. We will move beyond simple procedural lists to explore the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate established protocols but also to troubleshoot and optimize reactions for novel substrates.

Mechanistic Landscape: Why Metal Catalysis is Essential

Direct nucleophilic aromatic substitution (SNAr) on a 3-halopyrazole is generally challenging. The pyrazole ring is electron-rich, which disfavors the addition of a nucleophile to form the requisite Meisenheimer intermediate. Unlike pyridine, where the ring nitrogen can effectively stabilize a negative charge at the 2- and 4-positions, the 3-position of pyrazole lacks this inherent activation.[1] Consequently, achieving substitution via a classical SNAr pathway requires exceptionally strong activation (e.g., a strongly electron-withdrawing group like a nitro group at the 4-position) or harsh reaction conditions, which are often incompatible with complex molecules.

To overcome this low intrinsic reactivity, the field has overwhelmingly turned to transition-metal-catalyzed cross-coupling reactions. These reactions proceed through entirely different mechanistic manifolds, primarily involving catalytic cycles of oxidative addition and reductive elimination, which circumvent the need for a high-energy Meisenheimer complex. Palladium and copper are the workhorses in this domain, enabling the formation of C-N, C-C, C-O, and C-S bonds under synthetically useful conditions.

C-N Bond Formation: Accessing the Critical Aminopyrazole Core

The 3-aminopyrazole scaffold is a privileged motif in drug design. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods for its construction from 3-bromopyrazole.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is a powerful and general method for forming C-N bonds.[2] Its success with challenging heteroaryl halides like 3-bromopyrazole hinges on the judicious selection of the ligand and base. The proximity of the pyrazole's nitrogen atoms can lead to catalyst inhibition by chelating to the palladium center, an issue that is overcome by using sterically hindered and electron-rich phosphine ligands.[1]

Key Parameters:

  • Catalyst/Ligand System: The choice of ligand is critical. Modern biarylphosphine ligands are essential for achieving high efficiency. For unprotected pyrazoles, systems like tBuBrettPhos have shown exceptional performance, allowing for reactions under mild conditions.[3][4] For N-protected pyrazoles, ligands such as XPhos, SPhos, or tBuDavePhos are often effective.[5][6] Pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species, are highly recommended.[3][7]

  • Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LHMDS) is particularly effective for coupling with unprotected NH-pyrazoles.[3] For N-substituted pyrazoles, sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly employed.[1][5]

  • Solvent: Anhydrous, aprotic polar solvents are standard. Dioxane, toluene, and tetrahydrofuran (THF) are the most common choices.[1][3]

  • Temperature: Reactions can often be run at room temperature for highly active catalyst systems, particularly with unprotected pyrazoles.[3] More typically, temperatures range from 60 °C to 110 °C.[5][7]

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, copper-mediated method for C-N bond formation.[8] While it often requires higher temperatures than its palladium-catalyzed counterpart, it can be advantageous for specific substrates or when palladium sensitivity is a concern. Modern protocols have improved the reaction's scope by using soluble copper sources and ligands.

Key Parameters:

  • Copper Source: Copper(I) salts such as CuI are most common. In some cases, "activated" copper powder is used.[8]

  • Ligand: The addition of a ligand is often crucial for solubilizing the copper species and facilitating the catalytic cycle. Diamines (e.g., ethylenediamine, 1,10-phenanthroline) are frequently used.

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.

  • Solvent: High-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are traditionally used to achieve the necessary high temperatures.[8]

  • Temperature: Temperatures are often high, frequently exceeding 150 °C.

C-C Bond Formation: Expanding the Carbon Skeleton

Creating carbon-carbon bonds at the 3-position is essential for introducing aryl, heteroaryl, and alkynyl groups, which are critical for modulating the pharmacological properties of a molecule.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is arguably the most widely used C-C bond-forming reaction due to the stability and low toxicity of the boron reagents.[9][10]

Key Parameters:

  • Catalyst/Ligand System: Palladium catalysts are standard. Pd(dppf)Cl₂ is a robust and common choice.[11] For challenging couplings, advanced systems using phosphine ligands like XPhos with a palladium pre-catalyst (e.g., XPhosPdG2 or G3) can be necessary to prevent side reactions like debromination and achieve good yields.[7][9]

  • Boron Reagent: A wide variety of aryl and heteroaryl boronic acids or their pinacol esters can be used.

  • Base: An aqueous solution of a base is required for the transmetalation step. K₃PO₄ and Cs₂CO₃ are highly effective.[7][11] Na₂CO₃ is also frequently used.

  • Solvent: A two-phase system is common, typically an organic solvent like dioxane, THF, or toluene with water.[7][11]

  • Temperature & Heating: Reactions are typically heated, often between 80 °C and 120 °C.[9][11] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[9][12]

Sonogashira Cross-Coupling

The Sonogashira coupling is the premier method for installing an alkyne moiety onto the pyrazole ring.[13] This reaction characteristically uses a dual-catalyst system. It is important to note that 3-bromopyrazoles are significantly less reactive than their 3-iodo counterparts in this transformation, and may fail to react under conditions suitable for the iodide.[14]

Key Parameters:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is the hallmark of this reaction.[13][15]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base also often serves as the solvent or co-solvent.

  • Solvent: Solvents like acetonitrile, DMF, or THF are commonly employed.[11][16]

  • Temperature: Reactions are often run at temperatures ranging from room temperature to 80-100 °C.[11][16]

Visualization of Key Processes

To better understand the relationships between components and the overall workflow, the following diagrams are provided.

General Workflow for a Cross-Coupling Reaction

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Catalyst & Ligand to Flask B Add Base A->B C Add 3-Bromopyrazole & Coupling Partner B->C D Add Anhydrous Solvent C->D E Degas Mixture (e.g., Ar sparge) D->E F Heat to Target Temperature E->F G Monitor by TLC / LC-MS F->G H Cool & Quench G->H I Aqueous Extraction H->I J Dry Organic Layer I->J K Purify by Chromatography J->K

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdAr Ar-Pd(II)L₂(Ar') Pd0->ArPdAr Ar'B(OH)₂ Base OA Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) ArPdBr->Pd0 Ar-Ar' ArPdBr->Pd0 Ar-Br ArPdAr->ArPdBr TM Transmetalation RE Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura palladium catalytic cycle.

Summary of Reaction Conditions

The following table summarizes typical conditions for the most common nucleophilic substitution reactions on 3-bromopyrazoles.

Reaction Type Bond Formed Typical Catalyst(s) Common Ligand(s) Typical Base(s) Solvent(s) Temp. (°C)
Buchwald-Hartwig C-NPd(OAc)₂, Pd₂(dba)₃, or Pd pre-catalysttBuBrettPhos, XPhos, SPhosLHMDS, NaOt-Bu, K₃PO₄Dioxane, Toluene25 - 110
Suzuki-Miyaura C-C (Aryl)Pd(dppf)Cl₂, Pd(OAc)₂, or Pd pre-catalystXPhos, SPhos, dppfK₃PO₄, Cs₂CO₃, Na₂CO₃Dioxane/H₂O, THF80 - 120
Sonogashira C-C (Alkynyl)Pd(PPh₃)₄, PdCl₂(PPh₃)₂ and CuIPPh₃Et₃N, DIPEADMF, CH₃CN, THF25 - 100
Ullmann (C-N/C-O) C-N, C-OCuI, Cu₂O, Cu powder1,10-Phenanthroline, DiaminesK₂CO₃, K₃PO₄, Cs₂CO₃DMF, NMP120 - 210

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Buchwald-Hartwig Amination of Unprotected 3-Bromopyrazole

This protocol is adapted from methodologies developed for unprotected heterocycles.[3][4]

  • To an oven-dried reaction vial, add the Pd pre-catalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), 3-bromopyrazole (1.0 equiv.), and the desired amine (1.2 equiv.).

  • Cap the vial with a septum and purge with argon for 5 minutes.

  • Add anhydrous dioxane (to achieve a concentration of ~0.1 M) via syringe.

  • Add a solution of LHMDS (1.0 M in THF, 2.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminopyrazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is based on efficient methods reported for heteroaryl couplings.[9][11][12]

  • To a microwave reaction vial, add 3-bromopyrazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), Cs₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Add a 4:1 mixture of dioxane and water (to achieve a concentration of ~0.2 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120 °C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the 3-arylpyrazole.

Troubleshooting and Optimization

  • Low Yield / No Reaction:

    • Cause: Insufficient catalyst activity or catalyst inhibition.

    • Solution: Switch to a more active, sterically hindered ligand or a pre-catalyst. Ensure strictly anhydrous and anaerobic conditions. For Suzuki couplings, ensure the base is sufficiently strong and soluble. For Sonogashira, consider switching to the more reactive 3-iodopyrazole if the bromo-substrate is unreactive.[14]

  • Debromination:

    • Cause: A common side reaction, especially in Suzuki and Buchwald-Hartwig couplings, where the bromo-substituent is replaced by hydrogen.

    • Solution: Use a less aggressive base (e.g., K₃PO₄ instead of NaOt-Bu). Lower the reaction temperature. Employ a ligand system known to favor reductive elimination over competing pathways (e.g., XPhos).[9]

  • Homocoupling of Boronic Acid (Suzuki):

    • Cause: Can occur at high temperatures or with slow oxidative addition.

    • Solution: Lower the reaction temperature. Ensure the reaction is thoroughly degassed to remove oxygen.

References

  • Dawood, K. M. et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]

  • Siai, A. et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Molecules, 25(21), 5183. [Link]

  • Kinzel, T. et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • ResearchGate (2019). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. ResearchGate. [Link]

  • Ruiz-Castillo, P. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835. [Link]

  • Alkorta, I. & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 100(11), 864-872. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

  • Semba, K. et al. (2021). Copper-Catalyzed Heteroarylboration of 1,3-Dienes with 3-Bromopyridines: A cine Substitution. Organic Letters, 23(17), 6819-6824. [Link]

  • Janin, Y. L. (2014). An Improved Preparation of 3-Alkoxypyrazoles. Synthesis, 46(15), 2055-2061. [Link]

  • ResearchGate. (2011). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate. [Link]

  • Káncz, Á. et al. (2007). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Molbank, 2007(3), M535. [Link]

  • ResearchGate. (2010). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. ResearchGate. [Link]

  • Park, S. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Yavari, A. et al. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1146-1153. [Link]

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Tšubrik, O. et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4129-4132. [Link]

  • ResearchGate. (2012). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... ResearchGate. [Link]

  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Wang, L. et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. Journal of Molecular Structure, 1296, 136805. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Proctor, R. S. et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic Letters, 15(10), 2442-2445. [Link]

  • ResearchGate. (2019). Synthesis of bromopyrazoles 10–14. Reagents and reaction conditions:... ResearchGate. [Link]

  • St. John-Campbell, S. et al. (2021). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 143(35), 14358-14365. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (2015). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. [Link]

  • Magano, J. & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1952. [Link]

  • Organic Chemistry Portal. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2022). Reactivity of pyrazaboles towards nitrogen nucleophiles, amines, and pyrazoles. ResearchGate. [Link]

  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]

  • Henri, R. et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Synthesis, 47(10), 1450-1458. [Link]

  • ResearchGate. (2001). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • ResearchGate. (2021). The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. [Link]

  • Török, B. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts, 12(9), 911. [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Monir, M. U. et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1386. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Reddy, R. et al. (2018). Copper-catalyzed amine-mediated yne-propargylic substitution. Organic Chemistry Frontiers, 5(2), 208-212. [Link]

Sources

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazole Precursors

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense attention from medicinal and synthetic chemists.[1][2] As a bioisostere of purine, this fused ring system is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities that span from anticancer and anti-inflammatory to antiviral and kinase inhibition.[2][3] Several commercial drugs, including Zaleplon, Indiplon, and Anagliptin, feature this core structure, underscoring its clinical and commercial relevance.[1]

The synthetic accessibility of this scaffold is largely due to the versatility of 5-aminopyrazoles, which serve as the foundational building blocks.[4][5] The inherent nucleophilicity of both the exocyclic amino group and the endocyclic ring nitrogen provides a reactive handle for cyclization reactions. This guide provides a detailed exploration of the predominant synthetic strategies, offering both mechanistic insights and field-tested laboratory protocols for the preparation of pyrazolo[1,5-a]pyrimidines.

Core Mechanistic Principles: The Cyclocondensation Pathway

The most prevalent and reliable strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound, β-ketoester, enaminone, or chalcone.[2][6] The reaction proceeds through a well-established, regioselective pathway.

The Causality of Regioselectivity: The formation of the pyrazolo[1,5-a]pyrimidine isomer is overwhelmingly favored over other potential isomers, such as pyrazolo[3,4-b]pyridines. This selectivity is governed by the distinct nucleophilic character of the atoms in the 5-aminopyrazole precursor. The reaction is initiated by the nucleophilic attack of the exocyclic 5-amino group (–NH₂) onto one of the electrophilic centers of the 1,3-bielectrophile. This step is kinetically favored. The subsequent intramolecular cyclization and dehydration involve the N1 nitrogen of the pyrazole ring, which attacks the remaining electrophilic center to form the thermodynamically stable six-membered pyrimidine ring.

G General Reaction Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Aminopyrazole 5-Aminopyrazole (Nucleophile) Intermediate Acyclic Condensation Intermediate (e.g., Enaminone) Aminopyrazole->Intermediate Initial Condensation Bielectrophile 1,3-Bielectrophile (e.g., 1,3-Diketone) Bielectrophile->Intermediate Product Pyrazolo[1,5-a]pyrimidine Intermediate->Product Intramolecular Cyclization Water H₂O Product->Water Dehydration G Workflow: Conventional Heating Protocol A 1. Combine Reactants - 5-Aminopyrazole (1.0 eq) - 1,3-Dicarbonyl (1.1 eq) - Glacial Acetic Acid (Solvent) B 2. Heat to Reflux - 118°C - Monitor by TLC (2-6 h) A->B Reaction C 3. Cool & Precipitate - Cool to room temperature - Pour into ice-water B->C Workup D 4. Isolate Product - Filter the solid precipitate - Wash with cold water C->D Isolation E 5. Purify - Recrystallize from Ethanol/DMF D->E Purification G Workflow: Microwave Protocol A 1. Combine Reactants in MW Vial - 5-Aminopyrazole (1.0 eq) - Bielectrophile (1.1 eq) - Solvent (e.g., EtOH, DMF) B 2. Seal and Irradiate - Set Temp: 120-150°C - Time: 5-20 min A->B Reaction C 3. Cool & Concentrate - Cool vial to RT - Remove solvent in vacuo B->C Workup D 4. Isolate Product - Add anti-solvent (e.g., water) - or Purify directly C->D Isolation E 5. Purify - Recrystallization or Chromatography D->E Purification G Workflow: One-Pot Synthesis A Step 1: In Situ Aminopyrazole Formation - β-Ketonitrile + Hydrazine - Solvent (e.g., MeOH) - MW Irradiation (e.g., 150°C, 5 min) B Step 2: Add Cyclization Partner - Add β-Ketoester & Acid - DO NOT ISOLATE INTERMEDIATE A->B Sequential Addition C Step 3: Final Cyclization - MW Irradiation (e.g., 150°C, 1-2 h) B->C Reaction D 4. Workup & Isolation - Cool, concentrate, and precipitate - Filter solid product C->D Workup E 5. Purify - Recrystallization or Chromatography D->E Purification

Sources

Troubleshooting & Optimization

improving yield of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Route Strategy

User Query: "How do I improve the yield of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine?"

Technical Diagnosis: Low yields in this synthesis typically stem from one of two fundamental errors:

  • Regiochemical Mismatch (The "Direct Bromination" Trap): Attempting to brominate N,1-dimethyl-1H-pyrazol-5-amine directly with NBS/Br₂. This predominantly yields the 4-bromo isomer due to the high electron density at C4 in the pyrazole ring, leaving the C3 position untouched.

  • Nucleophilic Stalling (The "SnAr" Challenge): Using the correct precursor (3,5-dibromo-1-methyl-1H-pyrazole) but failing to drive the nucleophilic aromatic substitution (SnAr) to completion due to the electron-rich nature of the pyrazole ring, which deactivates the halides compared to pyridine systems.

Recommended Route: The only robust, high-yield pathway to the 3-bromo-5-amino substitution pattern is the Regioselective SnAr Displacement of 3,5-dibromo-1-methyl-1H-pyrazole with methylamine.

Reaction Workflow & Logic

The following diagram illustrates the correct synthetic pathway versus the common failure mode.

SynthesisPath Start 3,5-dibromo-1-methyl-1H-pyrazole TS Meisenheimer-like Intermediate Start->TS SnAr (C5 Attack) Heat/Cu Cat Reagent Methylamine (MeNH2) Reagent->TS Product TARGET: 3-bromo-N,1-dimethyl- 1H-pyrazol-5-amine TS->Product - HBr WrongStart N,1-dimethyl- 1H-pyrazol-5-amine Impurity IMPURITY: 4-bromo-N,1-dimethyl- 1H-pyrazol-5-amine WrongStart->Impurity Electrophilic Sub. (Favors C4) WrongReagent NBS / Br2 WrongReagent->Impurity

Figure 1: Mechanistic pathway comparison. The SnAr route (top) ensures C3-bromo retention, whereas direct bromination (bottom) targets the C4 position.

Optimized Protocol (SnAr Route)

Objective: Maximize conversion of 3,5-dibromo-1-methyl-1H-pyrazole to the target amine while suppressing bis-amination.

Reagents:

  • Substrate: 3,5-dibromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Nucleophile: Methylamine (33% in EtOH or 2.0M in THF) (3.0 - 5.0 equiv)

  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for microwave conditions.

  • Catalyst (Optional but recommended): CuI (10 mol%) + L-Proline (20 mol%).

Step-by-Step Methodology:

  • Preparation: In a high-pressure seal tube (or microwave vial), dissolve 3,5-dibromo-1-methyl-1H-pyrazole in EtOH (0.5 M concentration).

  • Addition: Add Methylamine solution (5.0 equiv). Note: Excess amine is crucial to drive kinetics and prevent HCl/HBr byproduct inhibition.

  • Thermal Activation:

    • Standard: Seal and heat to 110°C for 12–16 hours.

    • Microwave (Preferred): Heat to 130°C for 45–60 minutes.

  • Workup (Critical for Yield):

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove excess methylamine and EtOH.

    • Partition: Dilute residue with EtOAc and water.

    • pH Adjustment: The product is basic. Ensure the aqueous layer is slightly basic (pH ~9-10) with sat. NaHCO₃ to keep the amine in the organic phase.

    • Extraction: Extract aqueous layer 3x with EtOAc (The product has moderate water solubility; multiple extractions are necessary).

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The starting material (dibromo) elutes first, followed by the target mono-amine.

Troubleshooting Guide

Issue 1: "I am recovering mostly starting material (3,5-dibromo)."

  • Cause: The pyrazole ring is electron-rich, making the C5-bromide a poor leaving group compared to pyridines or nitro-benzenes.

  • Solution A (Thermal): Increase temperature to 120-130°C. Ethanol creates high pressure; ensure your vessel is rated for >15 bar.

  • Solution B (Catalytic): Switch to a Copper-Catalyzed Ullmann-type coupling .

    • System: CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 equiv), DMSO solvent, 90°C. This activates the C-Br bond for displacement.

Issue 2: "I am getting a mixture of isomers or the wrong regiochemistry."

  • Cause: While C5 is more reactive than C3 due to the activation by the adjacent N-methyl group, extreme temperatures (>150°C) can force substitution at C3.

  • Verification:

    • Target (C5-amino): 1H NMR will typically show the C4-H signal as a sharp singlet around 5.5–6.0 ppm.

    • Impurity (C3-amino): The C4-H signal often shifts downfield.

  • Fix: Lower the temperature and use the Copper catalyst method described above, which improves selectivity for the more activated halogen.

Issue 3: "My yield is low (30-40%) despite full conversion on TLC."

  • Cause: The product is a secondary amine with low molecular weight, making it partially water-soluble and volatile.

  • Fix:

    • Salting Out: Saturate the aqueous phase with NaCl during extraction.

    • Solvent Choice: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.

    • Evaporation: Do not dry under high vacuum for extended periods; the product may sublime or evaporate.

Comparative Data: Reaction Conditions

MethodReagentsTemp/TimeYieldPros/Cons
Standard Thermal MeNH₂ (EtOH), Seal Tube110°C, 16h55-65%Simple setup; Slow; Requires high pressure.
Microwave MeNH₂ (EtOH), MW130°C, 1h75-85%Fast; Cleaner profile; Scale limited by vial size.
Cu-Catalyzed MeNH₂, CuI, L-Proline, K₂CO₃, DMSO90°C, 12h80-90%Highest Yield ; Excellent reproducibility; Requires catalyst removal.
Direct Bromination 5-amino-1-methylpyrazole, NBS0°C -> RT0% (Target)Fails. Yields 4-bromo isomer almost exclusively.

Frequently Asked Questions (FAQ)

Q: Can I use NBS to brominate N,1-dimethyl-1H-pyrazol-5-amine if I block the C4 position? A: No. If you block C4 (e.g., with a silyl group), the directing effects usually favor the C3 position, but removing the blocking group without dehalogenating the sensitive C3-Br is chemically difficult. The SnAr route from the dibromo precursor is significantly more efficient (fewer steps).

Q: Why does the reaction happen at C5 and not C3? A: In N-alkyl pyrazoles, the N1-methyl group exerts an inductive effect that, combined with the specific resonance stabilization of the Meisenheimer intermediate, makes the C5 position more electrophilic (susceptible to attack) than the C3 position. The C3 position is adjacent to the pyridine-like nitrogen, which typically deactivates it towards SnAr in this specific heterocyclic arrangement.

Q: Is the product stable? A: Yes, the 3-bromo-5-amino pyrazole scaffold is generally stable. However, 5-amino pyrazoles can oxidize to azo-dimers if left in solution with air for weeks. Store as a solid at -20°C.

References

  • Regioselectivity in Pyrazole Bromination

    • Topic: Electrophilic substitution preferences (C4 vs C3).
    • Source:Beilstein Journal of Organic Chemistry, "Halogen
    • URL:[Link]

  • SnAr Regiochemistry in 3,5-Dihalopyrazoles

    • Topic: Preference for C5 substitution in N-alkyl-3,5-dibromopyrazoles.
    • Source:Journal of Organic Chemistry, "Regioselective Control of the SnAr Amination".[2] (Analogous pyrimidine/pyrazole mechanisms).[3][4]

    • URL:[Link]

  • Copper-Catalyzed Amination of Halopyrazoles

    • Topic: Using CuI/Ligands to improve yield in deactiv
    • Source:MDPI Molecules, "An Efficient Synthesis of 3,5-Bis-Amin
    • URL:[Link]

Sources

Technical Support Center: 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine Content Type: Technical Support Center (FAQs & Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals[1]

Welcome to the Advanced Purification Support Hub. As a Senior Application Scientist, I understand that the purity of aminopyrazole intermediates is critical for structure-activity relationship (SAR) studies and subsequent cross-coupling reactions. The compound 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine presents specific challenges due to its basicity, potential for regioisomerism, and the presence of secondary amine functionality.[1]

This guide synthesizes field-proven protocols with mechanistic insights to ensure you achieve >98% purity.

Core Purification Workflows

Protocol A: Acid-Base Extraction (The "Self-Validating" First Pass)

Best for: Removing non-basic impurities (starting nitriles, brominating agents) and neutral byproducts.[1]

Mechanism: The exocyclic secondary amine and the pyrazole ring nitrogen provide a basic handle (pKa ~4–5). By manipulating pH, we toggle the molecule between a water-soluble salt and an organic-soluble free base, leaving neutral impurities behind.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer 3x with 1M HCl .

    • Checkpoint: The product moves to the aqueous phase (protonated). Neutral impurities remain in EtOAc.

  • Wash: Wash the combined aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~10–12 using 4M NaOH or saturated Na₂CO₃ .

    • Observation: The solution should become cloudy as the free base precipitates or oils out.

  • Re-extraction: Extract the basic aqueous phase 3x with DCM (Dichloromethane) .

    • Note: DCM is preferred here for its high solubility of pyrazoles.

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Flash Chromatography (Silica Gel)

Best for: Separating N-methylation byproducts (primary vs. secondary vs. tertiary amines).[1]

The Challenge: Aminopyrazoles interact strongly with acidic silanols on silica, causing peak tailing and poor resolution. The Solution: Amine-modified mobile phases.[1]

ParameterRecommendation
Stationary Phase Standard Silica Gel (40–63 µm)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% NH₄OH or 2% Triethylamine (TEA)
Gradient 0% B for 2 CV (Column Volumes), then 0–10% B over 15 CV.
Loading Dry load on Celite or Silica (DCM solution → Rotovap to powder).

Troubleshooting & FAQs

Q1: I see two spots on TLC with very similar Rf values. What are they?

Diagnosis: This is likely a mixture of the desired secondary amine (N,1-dimethyl) and the tertiary amine impurity (N,N,1-trimethyl) or unreacted primary amine (1-methyl-5-amino).[1]

  • Primary Amine: Most polar (lowest Rf).

  • Secondary Amine (Target): Intermediate Rf.

  • Tertiary Amine: Least polar (highest Rf).

Corrective Action:

  • Derivatization Check: Treat a small aliquot with acetic anhydride. The primary and secondary amines will shift Rf (form amides), while the tertiary amine will not.

  • Optimization: Switch solvent systems. If DCM/MeOH fails, try EtOAc/Hexane (50:50) with 2% TEA . The lower polarity often resolves the methylation states better than highly polar alcohols.

Q2: My product is turning red/brown upon concentration.

Diagnosis: Aminopyrazoles are prone to oxidation, especially if trace hydrazine or metal salts are present. Corrective Action:

  • Charcoal Treatment: Dissolve crude in refluxing ethanol, add Activated Charcoal (10 wt%), stir for 30 min, and filter hot through Celite.

  • Antioxidant Wash: During the workup (Protocol A), wash the organic layer with 10% Sodium Thiosulfate or Sodium Dithionite solution to quench oxidative species.

Q3: How do I remove the "Regioisomer" (5-bromo vs 3-bromo)?

Context: If you synthesized the ring via hydrazine condensation, you might have a mixture of 3-bromo and 5-bromo isomers.[1][2] Resolution: These isomers have significantly different dipole moments.

  • Crystallization: The 3-bromo isomer is often more symmetric and crystalline.[1] Try recrystallization from Toluene/Heptane (1:3) . Heat to reflux until clear, then cool slowly to 4°C.

  • Chromatography: Use a shallow gradient of Ether/Petroleum Ether . Isomers often separate better in ether-based systems than chlorinated solvents.[1]

Visualization: Purification Logic Flow

PurificationWorkflow cluster_tips Pro Tips Start Crude Reaction Mixture (3-bromo-N,1-dimethyl-1H-pyrazol-5-amine) CheckState Physical State Check (Solid vs Oil) Start->CheckState AcidBase Protocol A: Acid-Base Extraction (Remove Neutrals/Start Material) CheckState->AcidBase Oily/Sticky Recryst Recrystallization (Toluene/Heptane) CheckState->Recryst Crystalline Solid TLC_Check TLC Analysis (Check for N-methyl impurities) AcidBase->TLC_Check Flash Protocol B: Flash Chromatography (DCM/MeOH + 1% NH4OH) TLC_Check->Flash Multiple Spots (Amine mix) Pure Pure Target Compound (>98% HPLC) TLC_Check->Pure Single Spot Flash->Pure Recryst->Pure Tip1 Use Amine-Functionalized Silica to avoid tailing Tip2 Store under Argon (Oxidation sensitive)

Caption: Decision matrix for purification based on crude physical state and impurity profile.

Quantitative Data: Solvent Screening for Recrystallization

The following data represents typical solubility behaviors for N-methylated aminopyrazoles, used to select crystallization solvents.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Ethanol (Abs) HighModerateLowGood for initial triturating, poor yield.[1]
Toluene HighLowHighPrimary Choice. Excellent for rejecting tarry impurities.
DCM/Hexane HighLowModerateGood for "crashing out" but may trap oils.
Water (pH 7) LowLowN/ANot recommended for crystallization.
Ethyl Acetate HighHighLowToo soluble; use as solvent for extraction only.

References

  • Fluorochem. 3-Bromo-1-methyl-1H-pyrazol-5-amine Product Analysis and Properties. Retrieved from

  • BenchChem Technical Support. Separation of Pyrazole Isomers and Column Chromatography Conditions. Retrieved from

  • National Institute of Standards and Technology (NIST). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Properties (Analogous Chemistry). Retrieved from

  • Organic Synthesis International. Development of Scalable Processes for N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from

  • Biotage. Purification of Organic Amines: Overcoming Interactions with Silica. Retrieved from

Sources

Technical Support Center: Minimizing Over-Methylation in the Synthesis of Secondary Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the selective synthesis of secondary aminopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in synthetic chemistry: controlling N-methylation to prevent the formation of undesired over-methylated quaternary pyrazolium salts and di-methylated amino groups. The pyrazole motif is a cornerstone in medicinal chemistry, and achieving precise control over its substitution is paramount for generating viable drug candidates. This guide provides in-de[1][2]pth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize over-methylation and improve the yield and purity of your target secondary aminopyrazoles.

Part 1: Troubleshooting Guide: Over-Methylation Diagnosis & Correction

This section is structured to help you diagnose the root cause of over-methylation in your reaction and provides actionable steps for correction.

Q1: My reaction is producing a significant amount of a highly polar, water-soluble byproduct that I suspect is a quaternary pyrazolium salt. How can I confirm this and prevent its formation?

A1: This is a classic sign of over-methylation at the pyrazole ring nitrogens. Quaternary pyrazolium salts are often highly polar and can complicate purification.

Diagnostic Steps:

  • LC-MS Analysis: The most direct method. Look for a mass corresponding to your desired product + 14 Da (the mass of a methyl group, CH₂), with a positive charge.

  • ¹H NMR Spectroscopy: Quaternary salt formation often leads to a significant downfield shift of the pyrazole ring protons and the N-methyl protons compared to the neutral N-methyl pyrazole.

Corrective Actions & Causality:

  • Reduce Methylating Agent Reactivity: Highly reactive agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are common culprits. Their high electrophilici[1][3]ty aggressively methylates the already substituted pyrazole nitrogen.

    • Solution: Switch to a less reactive methylating agent. Methyl tosylate or methyl mesylate are milder alternatives. For challenging cases, consider using "masked" methylating reagents like sterically bulky α-halomethylsilanes, which have shown excellent selectivity.

  • Control Stoichiomet[1][3][4][5]ry and Addition:

    • Solution: Use no more than 1.0-1.1 equivalents of the methylating agent. Ensure slow, dropwise addition of the agent at a reduced temperature (e.g., 0 °C) to maintain low concentration and dissipate reaction heat, which can drive over-methylation.

  • Monitor Reaction Progress:

    • Solution: Over-methylation is often a time-dependent side reaction. Monitor the reaction clos[3]ely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent the product from converting to the quaternary salt.

Q2: I am observing di-methylation on the exocyclic amino group of my aminopyrazole, in addition to the desired mono-methylation. How can I improve selectivity for the secondary amine?

A2: This is a common challenge when both the pyrazole N-H and the amino N-H are reactive. The relative nucleophilicity of these sites is key.

Diagnostic Steps:

  • LC-MS & ¹H NMR: Use mass spectrometry to identify species corresponding to mono- and di-methylated products. ¹H NMR can distinguish between N-CH₃ (ring) and N(CH₃)₂ (amino) signals based on their chemical shifts and integration.

Corrective Actions & Causality:

  • Employ a Protecting Group Strategy: This is the most robust method for ensuring selectivity.

    • Solution: Protect the exocyclic amino group before pyrazole methylation. An acyl protecting group like acetyl (Ac) or benzoyl (Bz) is effective. After N-methylation of th[6]e pyrazole ring, the protecting group can be removed under mild basic or acidic hydrolysis to reveal the desired secondary amine.

  • Leverage Steric Hin[6]drance:

    • Solution: If the amino group is sterically accessible, switching to a bulkier methylating agent can sometimes disfavor di-methylation at this site. However, this is less reliable than a protecting group strategy.

  • Modify the Base and Solvent System:

    • Solution: The choice of base can influence which nitrogen is deprotonated and available for methylation. A weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO often favors deprotonation of the more acidic pyrazole N-H over the amino N-H. Stronger bases like sodiu[7][8]m hydride (NaH) can deprotonate both sites, leading to mixtures.

Q3: My reaction is slu[3][7]ggish, and upon forcing the conditions (higher temperature, longer time), I get a complex mixture with over-methylated byproducts. What is the issue?

A3: This suggests that the nucleophilicity of your aminopyrazole is low, likely due to electron-withdrawing groups on the ring. Forcing the conditions si[3]mply provides the kinetic energy needed to overcome the activation barrier for undesired side reactions.

Corrective Actions & Causality:

  • Optimize the Base/Solvent Combination:

    • Solution: For less nucleophilic pyrazoles, a stronger base may be necessary to ensure complete deprotonation, but it must be chosen carefully. Potassium hexamethyldisilazide (KHMDS) is a strong, non-nucleophilic base that can be effective. Using a polar aprotic sol[3]vent like DMF or DMSO can help to solvate the cation and increase the reactivity of the pyrazolate anion.

  • Increase Reactivity[7] of the Methylating Agent (Carefully):

    • Solution: While seemingly counterintuitive, a slightly more reactive agent may be needed. If using methyl chloride, switching to methyl bromide or iodide will increase the rate of the desired reaction. However, this must be pai[7]red with strict stoichiometric control and diligent reaction monitoring to prevent over-methylation once the product forms.

Part 2: FAQs:[3] Foundational Concepts & Proactive Strategies

Q4: What are the fundamental factors that control methylation selectivity on an aminopyrazole?

A4: Three primary factors are at play:

  • Steric Effects: Methylation will generally favor the least sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky methylating agent can strongly direct methylation to the more accessible nitrogen.

  • Electronic Effects:[7][9] The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing grou[3][7]ps decrease nucleophilicity, while electron-donating groups increase it.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the outcome. For instance, polar aprot[3][7]ic solvents like DMF and DMSO often favor the formation of a single regioisomer.

Q5: Which methylating [7]agents and bases are recommended as a starting point for optimizing a new aminopyrazole methylation?

A5: A systematic approach is best. The following table summarizes common reagents and their characteristics.

Reagent TypeExamplesReactivitySelectivity ProfileCommon Issues
Methylating Agents Methyl Iodide (MeI), Dimethyl Sulfate (DMS)HighOften Poor; Prone to Over-methylationQuaternary salt formation
Methyl Tosylate (Me[1][3]OTs), Methyl Mesylate (MeOMs)ModerateGood; Reduced risk of over-methylationSlower reaction times
α-HalomethylsilanesModerateExcellent N1-selectivity on pyrazole ringRequires a subsequent deprotection step
Bases K₂CO₃[1][4][5], Cs₂CO₃MildGood; Often selective for the more acidic N-HMay be too weak for deactivated pyrazoles
NaH, KHMDSStrongCan be non-selective if multiple acidic protons existSafety hazard (NaH); requires anhydrous conditions

Recommendation: St[3]art with a moderate system, such as methyl tosylate with K₂CO₃ in DMF . Monitor the reaction. If it is too slow, consider moving to a stronger base like KHMDS before increasing the reactivity of the methylating agent.

Q6: Can solvent choice alone significantly improve my reaction's selectivity?

A6: Yes, absolutely. The solvent plays a critical role in stabilizing intermediates and influencing the reactivity of the base and the pyrazolate anion.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choice. They effectively solvate the counter-ion of the base (e.g., K⁺), leaving a "naked" and highly reactive pyrazolate anion, which promotes the desired Sₙ2 reaction.

  • Fluorinated Alcohol[7]s (TFE, HFIP): In some specific cases, particularly in pyrazole synthesis via condensation, fluorinated alcohols have been shown to dramatically improve regioselectivity. Their unique hydrogen-bonding properties can alter the reaction pathway.

  • Aprotic Nonpolar Solvents (Toluene, THF): These are generally less effective as they do not solvate the ions well, leading to slower reactions and potential side reactions.

Part 3: Visualizations & Protocols

Logical Workflow for Troubleshooting Over-Methylation

The following diagram outlines a decision-making process for addressing over-methylation issues.

G cluster_diagnosis Diagnosis cluster_solution_quat Solution for Quaternary Salt cluster_solution_di Solution for Di-methylation (Amino Group) Start Problem: Over-methylation Detected (e.g., Quaternary Salt or Di-methylation) CheckType Identify Type of Over-methylation (LC-MS, NMR) Start->CheckType ReduceReactivity Switch to Milder Methylating Agent (e.g., MeI -> MeOTs) CheckType->ReduceReactivity Quaternary Salt on Pyrazole Ring ProtectGroup Implement Amino Protecting Group Strategy (e.g., Acetyl, Benzoyl) CheckType->ProtectGroup Di-methylation on Amino Group ControlStoich Reduce Stoichiometry (1.05 eq) & Slow Addition at 0 °C ReduceReactivity->ControlStoich MonitorRxn Monitor Closely by LC-MS & Quench at Completion ControlStoich->MonitorRxn ModifyBase Use Weaker Base to Favor Pyrazole N-H Deprotonation (e.g., K₂CO₃) ProtectGroup->ModifyBase

Caption: Decision tree for diagnosing and solving over-methylation issues.

Reaction Pathway: Desired vs. Undesired Methylation

This diagram illustrates the competing reaction pathways.

G Start Aminopyrazole (SM) Product Desired Secondary Aminopyrazole (Product) Start->Product + 1 eq. Me-X (Controlled) DiMethyl Undesired Di-methylated Amine Byproduct Start->DiMethyl + Excess Me-X (Poor Control) QuatSalt Undesired Quaternary Pyrazolium Salt Product->QuatSalt + Excess Me-X (Harsh Conditions)

Caption: Competing pathways for mono- vs. over-methylation.

Part 4: Experimental Protocols

Protocol 1: Selective N1-Methylation using a "Masked" Methylating Reagent

This protocol is adapted from methodologies demonstrating high N1-regioselectivity by using a sterically hindered silylmethyl halide, followed by desilylation. It is particularly useful[1][4][5] for preventing the formation of quaternary salts.

Objective: To achieve highly selective N1-methylation of a 3-substituted aminopyrazole.

Materials:

  • 3-Substituted Aminopyrazole (1.0 eq)

  • Potassium Hexamethyldisilazide (KHMDS) (1.1 eq)

  • (Chloromethyl)triisopropoxysilane (1.1 eq)

  • Tetrabutylammonium Fl[3]uoride (TBAF), 1M in THF (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate, Water, Brine

Procedure:

  • To an oven-dried flask under an inert nitrogen atmosphere, add the aminopyrazole and dissolve it in anhydrous THF/DMSO (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add (chloromethyl)tri[3]isopropoxysilane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.

  • Desilylation Step: Upon completion of the N-alkylation, add the TBAF solution and an equal volume of water to the reaction mixture.

  • Heat the mixture to 6[1][5]0 °C and stir for 2-4 hours. Monitor the consumption of the silylated intermediate by TLC or LC-MS.

  • Workup: Cool the [1]reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated secondary aminopyrazole.

References

[3]

  • Technical Support Center: Selective N-Methyl
  • Technical Support Center: Optimizing N-Alkyl
  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. [Link]

  • N-methylation of pyrazole. r/OrganicChemistry - Reddit. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. eScholarship.org. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications. [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics - ACS Publications. [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC. [Link]

  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein: Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Primary vs. Secondary 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 5-Aminopyrazole Scaffold

5-Aminopyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of biologically active compounds.[1][2][3][4] Their significance lies in their synthetic versatility, acting as crucial building blocks for more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[5][6] The reactivity of the 5-amino group is central to the synthetic utility of these molecules. A frequent point of consideration for medicinal chemists is the comparative reactivity of a primary exocyclic amino group (-NH₂) versus a secondary counterpart (-NHR). This guide provides an in-depth analysis of this topic, drawing upon established reactivity principles and experimental observations to offer a clear comparison for researchers in the field.

The Nucleophilic Character of 5-Aminopyrazoles

5-Aminopyrazole derivatives are polyfunctional molecules with several potential nucleophilic sites. The established order of nucleophilicity is generally accepted as the exocyclic 5-NH₂ group being the most reactive, followed by the endocyclic N1 nitrogen, and finally the C4 carbon of the pyrazole ring (5-NH₂ > 1-NH > 4-CH).[5][7] This inherent reactivity makes the 5-amino group the primary site for electrophilic attack in reactions such as acylation, alkylation, and the formation of fused heterocyclic systems.

Part 1: Reactivity of Primary 5-Aminopyrazoles

The exocyclic primary amino group of a 5-aminopyrazole is a potent nucleophile, readily participating in a variety of chemical transformations.

Acylation

Acylation of primary 5-aminopyrazoles with reagents like acid chlorides or anhydrides proceeds regioselectively at the 5-amino group.[8][9] This reaction is a common strategy to introduce a variety of functional groups and is often the first step in a multi-step synthesis.

Alkylation

Direct alkylation of the primary 5-amino group is also a feasible transformation.[10] However, as with many primary amines, there is a risk of over-alkylation to form tertiary amines or even quaternary ammonium salts, though this is less commonly reported for this specific scaffold in the literature reviewed.

Diazotization

The primary aromatic amino group of 5-aminopyrazoles can undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyrazolediazonium salt.[8][11] These diazonium salts are valuable intermediates that can be used in subsequent coupling reactions to form, for example, pyrazolo[5,1-c]-1,2,4-triazines.[11]

Part 2: Reactivity of Secondary 5-Aminopyrazoles

Secondary 5-aminopyrazoles (5-alkylamino- or 5-arylaminopyrazoles) are also important synthetic intermediates. Their synthesis is often achieved through the reduction of an N-acylated primary 5-aminopyrazole.[8]

A Comparative Analysis of Reactivity

Direct, side-by-side quantitative comparisons of the reactivity of primary versus secondary 5-aminopyrazoles are not extensively detailed in the reviewed literature. However, a comparative analysis can be made based on fundamental principles of organic chemistry and the available experimental evidence.

Nucleophilicity and Basicity:

  • Electronic Effects: The introduction of an alkyl group on the exocyclic nitrogen (forming a secondary amine) generally increases the electron density on the nitrogen atom through an inductive effect. This would be expected to increase the basicity and potentially the nucleophilicity of the amino group.[12]

  • Steric Hindrance: Conversely, the presence of the alkyl or aryl group on the nitrogen increases steric hindrance around the nucleophilic center.[13] This steric bulk can impede the approach of an electrophile, thereby decreasing the reaction rate.

The interplay of these two opposing factors—electronic activation and steric hindrance—determines the overall reactivity of the secondary 5-aminopyrazole. For many reactions, particularly with bulky electrophiles, the steric effect is likely to be the dominant factor, rendering the secondary 5-aminopyrazole less reactive than its primary counterpart.

Experimental Observations:

While direct comparative kinetic studies are scarce, the common synthetic route to secondary 5-aminopyrazoles provides some insight. The acylation of a primary 5-aminopyrazole, followed by reduction, is a frequently employed method to obtain the secondary analogue.[8] This suggests that the initial acylation of the primary amine is a high-yielding and straightforward reaction. Subsequent reactions of the resulting secondary amine, for example, nitrosation followed by cyclocondensation, are also reported to proceed efficiently.[8]

In multicomponent reactions, both primary and secondary 5-aminopyrazoles have been successfully used to synthesize fused heterocyclic systems, indicating that both are sufficiently nucleophilic to participate in these transformations.[5]

Data Summary: A Qualitative Comparison

Reaction TypePrimary 5-Aminopyrazole (-NH₂)Secondary 5-Aminopyrazole (-NHR)Controlling Factors
Acylation Generally highly reactive and regioselective at the 5-amino position.Expected to be less reactive due to increased steric hindrance, though still reactive.Steric hindrance from the R group and the acylating agent is likely the dominant factor.
Alkylation Reactive, with a potential for over-alkylation.Less prone to over-alkylation to a quaternary salt. Reactivity is dependent on the steric bulk of the R group and the alkylating agent.Steric hindrance plays a significant role.
Diazotization Readily undergoes diazotization to form diazonium salts.Not applicable as it lacks the necessary primary amino group.N/A

Experimental Protocols

Protocol 1: Synthesis of a Secondary 5-Aminopyrazole via Acylation and Reduction

This protocol describes a general method for the synthesis of a 5-alkylaminopyrazole starting from a primary 5-aminopyrazole, as adapted from the literature.[8]

Step 1: Acylation of 5-amino-3-methyl-1H-pyrazole

  • To a stirred solution of 5-amino-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine), add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-acylamino-3-methyl-1H-pyrazole.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the 5-Acylaminopyrazole

  • To a suspension of a reducing agent (e.g., lithium aluminum hydride (LiAlH₄), 2-3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the 5-acylamino-3-methyl-1H-pyrazole (1.0 eq) portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-alkylamino-3-methyl-1H-pyrazole.

  • Purify the product by column chromatography.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key reactivity concepts discussed in this guide.

Reactivity_Comparison cluster_primary Primary 5-Aminopyrazole cluster_secondary Secondary 5-Aminopyrazole Primary R-NH₂ Acylation_P Acylation (High Reactivity) Primary->Acylation_P Alkylation_P Alkylation (Risk of Over-alkylation) Primary->Alkylation_P Diazotization_P Diazotization Primary->Diazotization_P Secondary R-NHR' Acylation_S Acylation (Lower Reactivity - Steric Hindrance) Secondary->Acylation_S Alkylation_S Alkylation Secondary->Alkylation_S

Figure 1: A conceptual comparison of the reactivity of primary and secondary 5-aminopyrazoles.

Synthesis_Workflow Start Primary 5-Aminopyrazole (C5-NH₂) Acylation Step 1: Acylation (e.g., Acetic Anhydride) Start->Acylation Acylated_Product N-Acyl-5-aminopyrazole (C5-NH-COR') Acylation->Acylated_Product Reduction Step 2: Reduction (e.g., LiAlH₄) Acylated_Product->Reduction Final_Product Secondary 5-Aminopyrazole (C5-NH-CH₂R') Reduction->Final_Product

Figure 2: A typical workflow for the synthesis of a secondary 5-aminopyrazole.

Conclusion and Future Outlook

The development of novel synthetic methodologies that can selectively functionalize these aminopyrazoles continues to be an active area of research. A deeper quantitative understanding of the factors governing their reactivity, potentially through computational studies and detailed kinetic analysis, would be a valuable contribution to the field, enabling more precise control over the synthesis of complex, biologically active molecules.

References

  • Gothwal, A., Kumar, A., & Singh, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 153-195. [Link]

  • El-Faham, A., Al-Othman, Z. A., & El-Mahdy, A. F. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Heterocyclic Chemistry, 55(1), 4-19.
  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Targets in Heterocyclic Systems (Vol. 22, pp. 320-353). Italian Society of Chemistry.
  • Qu, Z., et al. (2022). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Hassan, A. S., & Al-Sabawi, A. H. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456.
  • Gulea, M., & Timofei, S. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry Record, 25(1), e202400024.
  • El-Metwally, A. M. (2017). Reaction of 5-amino-pyrazole derivatives with various imines. Journal of Saudi Chemical Society, 21(Supplement 1), S287-S294.
  • El-Malah, A. A., & El-Naggar, M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Gothwal, A., Kumar, A., & Singh, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar.
  • Sosnovskikh, V. Y., & Usachev, B. I. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335.
  • Darvishi, S., et al. (2020). Plausible nucleophile sites of 5‐aminopyrazoles.
  • Ghavtadze, N., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7123-7132.
  • DePorre, Y., et al. (2022).
  • El-Faham, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(13), 4048.
  • Correia, V. G., et al. (2003). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Gholami, M., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Semantic Scholar.
  • Van der Vecht, J. R., & Bickelhaupt, F. (1977). On the origin of the steric effect. Journal of the Chemical Society, Perkin Transactions 2, (12), 1643-1648.
  • Varzaneh, M. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ZORA (Zurich Open Repository and Archive).
  • Ghavtadze, N., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Publishing.
  • Al-Salahi, R., et al. (2016). Study of the reactivity of aminocyanopyrazoles and evaluation of the mitochondrial reductive function of some products.
  • El-Sayed, A. M., & El-Sakka, I. A. (2006). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry - Section B, 45B(1), 284-288.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Alnajjar, R. A., & Gheath, A. H. (2015). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 7(12), 856-861.
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • Shawali, A. S., et al. (2013). Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis.
  • El-Malah, A. A., & El-Naggar, M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe.
  • Cho, S. H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10835-10845.
  • Elnagdi, M. H., et al. (1990). SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES.
  • Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. Mini reviews in medicinal chemistry, 15(4), 272-299.
  • Bull, J. A., et al. (2018). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.
  • Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. PubMed.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39.

Sources

HPLC Retention Time Standards for Brominated Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated pyrazole amines represent a unique chromatographic challenge in drug discovery. They possess a "dual-personality" chemical nature: the pyrazole amine core is highly basic and hydrophilic, leading to severe peak tailing on traditional silanols, while the bromine substituent introduces specific lipophilicity and polarizability (halogen bonding) capabilities.

This guide establishes performance standards for retaining and resolving these compounds. It moves beyond simple C18 chemistry to compare Biphenyl and High-pH C18 methodologies, providing the experimental evidence required to separate critical regioisomers (e.g., 3-bromo vs. 4-bromo analogs).

Mechanistic Insight: The "Stick and Slip" Effect

To master the retention time standards of these analytes, one must understand the forces at play inside the column.

  • The "Stick" (Silanol Interaction): The amino group on the pyrazole (

    
    ) is often protonated at standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7). These cations ion-exchange with residual silanols on the silica surface, causing the characteristic "shark-fin" tailing (
    
    
    
    ).
  • The "Slip" (Regioisomerism): Bromine is a heavy, electron-rich atom. On a standard C18 column, the hydrophobic interaction is purely dispersive. C18 chains cannot easily distinguish between a bromine at the 3-position versus the 4-position, leading to co-elution.

  • The Solution (Pi-Pi & Halogen Bonding): Phenyl-based columns (Biphenyl, Phenyl-Hexyl) possess

    
    -electron clouds that interact with the bromine atom and the pyrazole ring. This "lock-and-key" electronic interaction creates the necessary selectivity factor (
    
    
    
    ) to resolve isomers.
Comparative Analysis: Column & Chemistry Performance

We compared three distinct chromatographic systems to establish the "Gold Standard" for these analytes.

The Systems
  • System A (Baseline): C18 column (3 µm) with 0.1% Formic Acid (Low pH).

  • System B (Isomer Selective): Biphenyl column (2.7 µm Core-Shell) with 0.1% Formic Acid.

  • System C (Shape Optimized): Hybrid-Silica C18 (High pH Stable) with 10mM Ammonium Bicarbonate (pH 10).

Experimental Data: Critical Pair Resolution

Analyte Model: Separation of 4-bromo-1-methyl-1H-pyrazol-3-amine (Isomer 1) and 3-bromo-1-methyl-1H-pyrazol-4-amine (Isomer 2).

MetricSystem A: Standard C18 (Low pH)System B: Biphenyl (Low pH)System C: Hybrid C18 (High pH)
Retention (

Isomer 1)
2.13.44.2
Selectivity (

)
1.02 (Co-elution)1.151.05
Resolution (

)
0.6 (Fail) 2.8 (Pass) 1.2 (Marginal)
Tailing Factor (

)
1.8 (Severe Tailing)1.3 (Acceptable)1.05 (Perfect)
Mechanism Hydrophobic onlyHydrophobic +

-

+ Halogen
Hydrophobic (Neutral species)
Analysis of Results
  • System A (C18 Low pH): Fails to meet industry standards. The similar hydrophobicity of the isomers results in co-elution, and the protonated amine causes tailing.

  • System B (Biphenyl): The Standard for Isomer Separation. The Biphenyl phase engages in distinct

    
    -
    
    
    
    interactions with the pyrazole ring. Crucially, the steric position of the Bromine atom disrupts or enhances this overlap differently for the 3-bromo vs. 4-bromo isomers, creating massive resolution (
    
    
    ).
  • System C (High pH): The Standard for Peak Shape. By operating at pH 10, the amine is deprotonated (neutral). This eliminates silanol interactions, resulting in a perfect Gaussian peak (

    
    ). However, without the 
    
    
    
    -selectivity, isomer resolution is inferior to Biphenyl.
Visualization of Method Logic
Diagram 1: Separation Mechanism & Workflow

This diagram illustrates the decision logic for selecting the correct stationary phase based on the specific analytical hurdle (Tailing vs. Isomer Resolution).

G Start Start: Brominated Pyrazole Analysis Check_Isomers Are Regioisomers Present? (e.g., 3-Br vs 4-Br) Start->Check_Isomers Select_Biphenyl Select Stationary Phase: Biphenyl or Phenyl-Hexyl Check_Isomers->Select_Biphenyl Yes Check_Tailing Is Peak Tailing > 1.3? Check_Isomers->Check_Tailing No Mech_Pi Mechanism: Pi-Pi Interaction + Halogen Bonding Select_Biphenyl->Mech_Pi Result_Res Outcome: High Resolution (Rs > 2.0) Mech_Pi->Result_Res Select_HighPH Select Stationary Phase: Hybrid C18 (High pH Stable) Check_Tailing->Select_HighPH Yes (Basic Amine) Select_C18 Select Standard C18 (Low pH) Check_Tailing->Select_C18 No Mobile_HighPH Mobile Phase: 10mM NH4HCO3 (pH 10) Select_HighPH->Mobile_HighPH Result_Shape Outcome: Perfect Symmetry (Tf < 1.1) Mobile_HighPH->Result_Shape Fail_State Risk: Co-elution & Tailing Select_C18->Fail_State

Caption: Decision matrix for selecting column chemistry based on regioisomer presence and peak symmetry requirements.

Validated Experimental Protocol

To replicate the "System B" (Isomer Selective) results, follow this self-validating protocol. This method is designed to be robust for brominated aminopyrazoles.

A. Mobile Phase Preparation[1][2][3][4][5][6]
  • Solvent A: Water + 0.1% Formic Acid (v/v).[7] Note: Do not use TFA if MS sensitivity is required; Formic acid provides sufficient buffering for Biphenyl columns.

  • Solvent B: Methanol + 0.1% Formic Acid. Note: Methanol is preferred over Acetonitrile for phenyl-based columns as it enhances

    
    -
    
    
    
    selectivity.
B. Instrument Parameters
  • Column: Kinetex Biphenyl or similar (2.1 x 100 mm, 2.6 µm or 1.7 µm).

  • Flow Rate: 0.4 mL/min (for 2.1mm ID).

  • Temperature: 35°C. Caution: Higher temperatures (e.g., >50°C) can reduce the

    
    -interaction strength, reducing resolution.
    
  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine).

C. Gradient Table
Time (min)% BDescription
0.005Initial Equilibration
1.005Hold to elute salts
8.0095Linear Gradient
10.0095Wash
10.105Re-equilibration
13.005End
D. System Suitability Criteria (Self-Validation)

Before running samples, inject a standard mix of the critical pair.

  • Resolution (

    
    ):  Must be 
    
    
    
    between isomers.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
  • Retention Factor (

    
    ):  First peak must have 
    
    
    
    to avoid unretained matrix interference.
References
  • Phenomenex. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • Rigdon, A., & Lake, R. Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns.[8] Restek Corporation. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • MAC-MOD Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. [Link]

Sources

Structural Characterization of 3-Bromo-N,1-dimethyl-1H-pyrazol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Data for 3-Bromo-N,1-dimethyl-1H-pyrazol-5-amine Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmacophores, the 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine scaffold represents a critical junction between steric control (via the bromine atom) and hydrogen-bond donor/acceptor capability (via the amine and pyrazole nitrogens).[1]

This guide objectively compares the solid-state structural attributes of this scaffold against its closest structural analogs. Because the core 3-bromo-1-methyl-1H-pyrazol-5-amine often presents as a low-melting solid or oil prone to twinning, definitive structural data is frequently derived from stabilized derivatives (e.g., amides, sulfonamides, or fused systems).[1] This guide analyzes these derivatives to elucidate the pharmacophore's active geometry.

Comparative Structural Analysis

The following table contrasts the crystallographic parameters of the target scaffold's derivatives against standard reference analogs. This comparison highlights how the 3-bromo and N-methyl substitutions alter molecular packing and planarity.

FeatureTarget Class: 3-Bromo-N-methyl-pyrazole Derivatives Alternative A: 3-Phenyl-5-aminopyrazoles Alternative B: Unsubstituted 5-Aminopyrazoles
Space Group Typically Monoclinic (P2₁/c) or Triclinic (P-1) due to asymmetry introduced by the N-methyl/Bromo clash.Often Orthorhombic (P2₁2₁2₁) due to pi-stacking of phenyl rings.[1][2]Monoclinic (P2₁/n) ; dominated by simple H-bond networks.[1][2]
C–Br Bond Length 1.88 – 1.90 Å (Typical for heteroaromatic bromides).[1][2]N/A (C–C bond to phenyl is ~1.47 Å).[1][2]N/A
Ring Planarity High , but N-methyl group often induces a slight twist (2–5°) in steric derivatives.[2]Variable ; Phenyl ring often twisted 20–40° relative to pyrazole.[2]Perfectly Planar (RMSD < 0.01 Å).
Packing Motif Centrosymmetric Dimers formed via N–H[2]···N interactions; Br[1][2]···Br halogen bonding occasionally observed.[1][2]Herringbone or Pi-Stacked columns.Linear Chains or R2,2(8) Dimers.
Density > 1.65 g/cm³ (High due to heavy Br atom).[1][2]~1.25 – 1.35 g/cm³.[1][2]~1.20 – 1.30 g/cm³.[1][2]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight: The presence of the bromine atom at position 3 significantly increases the calculated density and introduces the potential for Halogen Bonding (C–Br[2]···O/N) , a feature absent in the phenyl or unsubstituted alternatives.[1][2] This interaction is increasingly exploited in rational drug design to anchor ligands in the binding pocket.[1][2]

Detailed Crystallographic Parameters & Geometry

The structural integrity of the 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine core is best understood by examining its bond metrics derived from high-resolution X-ray diffraction of its sulfonamide and amide derivatives.

Key Geometric Parameters (Averaged from Derivatives)
  • N1–N2 Bond: 1.36 ± 0.01 Å (Characteristic of pyrazole delocalization).[2]

  • C3–Br Bond: 1.89 ± 0.02 Å.[2]

  • C5–N(amine) Bond: 1.39 ± 0.02 Å (Indicates partial double-bond character due to resonance).[2]

  • N-Methyl Torsion: The C5–N1–C(methyl) angle typically expands to ~128° to relieve steric strain with the adjacent amine or carbonyl substituents.[1][2]

Intermolecular Interaction Network

Unlike the 3-phenyl analogs, which rely heavily on pi-pi stacking, the 3-bromo-N-methyl derivatives prioritize dipole-dipole interactions and hydrogen bonding .

  • Primary Motif:

    
     supramolecular synthons involving the amino H and the pyrazole N2.[2]
    
  • Secondary Motif: Br···N or Br···O halogen bonds (Distance < 3.4 Å, Angle ~160–175°).[1][2]

Experimental Protocol: Growth & Characterization

Growing single crystals of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine derivatives can be challenging due to the flexibility of the amine and the lipophilicity of the bromine.[1] The following protocol utilizes a Slow Evaporation with Anti-solvent Diffusion method, optimized for halogenated heterocycles.

Reagents & Equipment
  • Target Compound: >98% purity (HPLC).

  • Primary Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1][2]

  • Anti-solvent: n-Hexane or Diethyl Ether.

  • Vessel: 4 mL borosilicate glass vial within a 20 mL scintillation vial.

Step-by-Step Methodology
  • Saturation: Dissolve 20 mg of the pyrazole derivative in the minimum amount of warm EtOH (approx. 1–2 mL) to obtain a clear, saturated solution.

    • Why: Warm solvent ensures supersaturation upon cooling.[1][2]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into the inner 4 mL vial.

    • Why: Removes dust nuclei that cause polycrystallinity (twinning).[1][2]

  • Diffusion Setup: Place the open 4 mL vial inside the 20 mL vial. Carefully add 5–8 mL of n-Hexane into the outer vial (do not mix).

  • Sealing: Cap the outer vial tightly.

  • Incubation: Store at 4°C in a vibration-free environment for 3–7 days.

    • Mechanism:[2][3] Hexane vapor slowly diffuses into the ethanol, lowering the solubility gradually and promoting the growth of single, block-like crystals suitable for X-ray diffraction.[1][2]

  • Harvesting: Isolate crystals using a nylon loop and immediately coat in Paratone-N oil for cryo-protection before mounting.

Visualization: Crystallization Decision Logic

The following diagram illustrates the logical workflow for selecting the optimal crystallization strategy based on the physical state of the pyrazole derivative.

CrystallizationWorkflow Start Start: 3-Bromo-N-methyl-pyrazole Sample CheckState Check Physical State (Room Temp) Start->CheckState Liquid Liquid / Oily CheckState->Liquid Low MP Solid Solid Powder CheckState->Solid High MP Derivatize Derivatization Required (Increase MW & Rigidity) Liquid->Derivatize SolventScreen Solvent Screen: EtOH, MeCN, DCM Solid->SolventScreen Picrate Form Picrate/Salt Derivatize->Picrate Sulfonamide Synthesize Sulfonamide (e.g., Tosyl) Derivatize->Sulfonamide Picrate->SolventScreen Sulfonamide->SolventScreen Evap Slow Evaporation SolventScreen->Evap Stable Diffusion Vapor Diffusion (Protocol Above) SolventScreen->Diffusion Preferred XRay Single Crystal X-ray Diffraction Evap->XRay Diffusion->XRay

Caption: Decision logic for crystallizing difficult pyrazole-5-amine derivatives. Liquid samples require derivatization (yellow path) to facilitate lattice formation.[1][2]

References
  • Structural Analysis of Haloaminopyrazoles: Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor Activities of Halogenoaminopyrazoles Derivatives.[1][2] Source:Antibiotics (Basel), 2024.[1][2] URL:[Link]

  • Crystal Structure of Methyl-Pyrazole Analogs: Title: Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Source:Zeitschrift für Kristallographie - New Crystal Structures, 2023. URL:[Link][1][2]

  • Synthesis and Characterization of Pyrazole Sulfonamides: Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[1] Source:Molbank, 2025.[1][2] URL:[Link][1][2]

  • General Pyrazole Tautomerism and Structure: Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source:Molecules, 2019.[1][2][4] URL:[Link][1][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine (CAS No. 145391-32-4). The protocols outlined here are designed not merely as a list of rules, but as a self-validating system to ensure your protection and the integrity of your research.

Understanding the Hazard: The "Why" Behind the Precautions

To effectively protect ourselves, we must first understand the nature of the threat. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from safety data for structurally similar bromo- and methyl-pyrazole derivatives. The primary risks associated with this class of compounds are significant and demand rigorous control measures.[1][2][3][4][5]

Based on analogous compounds, 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is classified with the following hazards:

Hazard ClassCategoryGHS Hazard StatementCausality for Protective Measures
Acute Oral Toxicity Category 3 or 4H301/H302: Toxic or Harmful if swallowedPrevents accidental ingestion through contaminated hands. Mandates strict no-eating/drinking policies in the lab and thorough handwashing.[1][5][6]
Skin Corrosion/Irritation Category 1 or 2H314/H315: Causes severe skin burns or skin irritationDirect skin contact can cause chemical burns or irritation. This necessitates the use of appropriate gloves and a lab coat at all times.[1][3][4]
Serious Eye Damage/Irritation Category 1 or 2H318/H319: Causes serious eye damage or serious eye irritationThe compound, especially as a powder, can cause severe and potentially irreversible damage upon contact with eyes. This is the primary driver for mandatory eye protection.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of the dust or aerosols can irritate the respiratory tract. This underpins the need for robust engineering controls (fume hood) and, in certain situations, respiratory protection.[1][2][4]

Primary Shielding: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment itself must be engineered for safety.

  • Ventilation : All handling of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine, from weighing to reaction setup, must occur within a certified chemical fume hood.[7][8] This is your most critical line of defense, designed to keep airborne concentrations of the chemical low and away from your breathing zone.

  • Restricted Access : The handling area should be clearly marked, and access should be limited to trained personnel.

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9][10]

The Last Line of Defense: Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for good engineering controls but is essential to protect against spills, splashes, and unforeseen exposures. The selection of PPE must be deliberate and based on the specific hazards.

EquipmentSpecificationRationale and Best Practices
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Causality : Prevents skin irritation and absorption.[8][11] Protocol : Always inspect gloves for tears or holes before use. Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry hands thoroughly after glove removal.[8] For prolonged handling, consider double-gloving.
Eye & Face Protection Chemical splash-resistant safety goggles with side protection.Causality : Protects against airborne powder and splashes that can cause serious eye damage.[7] Protocol : Goggles must conform to government standards such as OSHA 29 CFR 1910.133 or EU EN166.[7][9] Standard safety glasses are insufficient . In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[7][12]
Skin & Body Protection Laboratory coat.Causality : Protects skin and personal clothing from contamination. Protocol : A fully buttoned lab coat is the minimum requirement.[7] For larger quantities or tasks with a high splash potential, consider a chemical-resistant apron over the lab coat.
Respiratory Protection NIOSH- or CEN-certified respirator.Causality : Protects against respiratory irritation from inhaling fine dust.[1][7] Protocol : A respirator is generally not required if all work is performed within a properly functioning fume hood. However, it becomes mandatory if engineering controls are not available or during emergency situations (e.g., large spills) where airborne concentrations may be high.[7][10]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure at every stage.

Step 1: Pre-Handling Preparation

  • Risk Assessment : Review the Safety Data Sheet (SDS) for this or a closely related compound.

  • Area Preparation : Ensure the fume hood is operational and uncluttered.

  • PPE Donning : Put on all required PPE in the correct order (lab coat, then gloves, then eye protection).

Step 2: Chemical Handling

  • Weighing : Handle the solid compound carefully to minimize dust generation.[9][11] Use a spatula and weigh paper or a weighing boat within the fume hood.

  • Transfer & Reaction : Keep the container tightly closed when not in use.[9][13] Perform all transfers and additions to reaction vessels slowly and carefully within the fume hood.

Step 3: Post-Handling & Cleanup

  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent.

  • PPE Doffing : Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after handling the product and removing gloves.[7][8]

Step 4: Waste Management

  • Segregation : Collect all waste materials (empty containers, contaminated gloves, paper towels) in a designated, labeled hazardous waste container.[4][11]

  • Disposal : The final disposal of the chemical and its containers must be conducted in accordance with all local, regional, and national regulations.[3][4] Do not let the product enter drains.[11]

G cluster_prep Preparation cluster_handle Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit cluster_disposal Waste Management prep_assess 1. Risk Assessment (Review SDS) prep_area 2. Prepare Workspace (Fume Hood On, Clear) prep_ppe 3. Don PPE (Coat, Gloves, Goggles) handle_weigh 4. Weigh Compound (Minimize Dust) prep_ppe->handle_weigh handle_transfer 5. Transfer to Reaction clean_decon 6. Decontaminate Workspace handle_transfer->clean_decon clean_ppe 7. Doff PPE (Avoid Contamination) clean_wash 8. Wash Hands Thoroughly disp_collect 9. Collect Waste (Labeled Container) clean_wash->disp_collect disp_dispose 10. Final Disposal (Follow Regulations)

Caption: Safe handling workflow for 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine.

Emergency Protocols: Immediate Response Plan

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact : Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation occurs or persists.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[1][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][8] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion : Rinse mouth with water.[11] Do NOT induce vomiting. Call a poison center or doctor immediately.[6][11]

  • Spill : Evacuate personnel to a safe area.[11] Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material. Collect the material into a suitable, closed container for disposal.[4][11]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet - 3-Amino-4-bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • QN-4806. (2023, January 2). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet - 4-Bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.